Technical Documentation Center

4-Methylnicotinoyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methylnicotinoyl chloride
  • CAS: 155136-54-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Methylnicotinoyl Chloride: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 4-Methylnicotinoyl chloride, with its reactive acyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. 4-Methylnicotinoyl chloride, with its reactive acyl chloride group and functionalized pyridine ring, presents a valuable scaffold for introducing the 4-methylpyridine-3-carbonyl moiety into a diverse range of molecules. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and applications, providing a technical resource for its effective utilization in research and development.

Core Chemical and Physical Properties

4-Methylnicotinoyl chloride (CAS 155136-54-2) is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 3-position.[1] This structure imparts specific chemical and physical properties that are crucial for its handling and application in synthesis.

PropertyValueSource(s)
CAS Number 155136-54-2[2][3][4]
Molecular Formula C₇H₆ClNO[1][2][4]
Molecular Weight 155.58 g/mol [2][3][4]
IUPAC Name 4-methylpyridine-3-carbonyl chloride[3][5]
Synonyms 4-Methyl-3-pyridinecarbonyl chloride[4]
Appearance Colorless to pale yellow liquid or solid[1]
Odor Pungent[1]
Purity Typically available at 95% or higher[3][5]

The presence of the acyl chloride functional group makes 4-methylnicotinoyl chloride a reactive molecule, particularly susceptible to hydrolysis.[1] It is generally sensitive to moisture and will react with water to form the corresponding 4-methylnicotinic acid.[1] This reactivity is fundamental to its utility in chemical synthesis.

Synthesis of 4-Methylnicotinoyl Chloride

The synthesis of 4-methylnicotinoyl chloride typically starts from its corresponding carboxylic acid, 4-methylnicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, often achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A general and widely used method involves the reaction of the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures.[6][7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

G cluster_reactants Reactants cluster_products Products CarboxylicAcid 4-Methylnicotinic Acid AcylChloride 4-Methylnicotinoyl Chloride CarboxylicAcid->AcylChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Byproducts SO₂ + HCl (gaseous) AcylChloride->Byproducts Formation of byproducts

Caption: General synthesis of 4-Methylnicotinoyl chloride.

Experimental Protocol: Synthesis from 4-Methylnicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylnicotinic acid.

  • Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride (typically 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[6]

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.[6] The crude 4-methylnicotinoyl chloride can then be purified by distillation or used directly in the next step, depending on the required purity.

Reactivity and Applications in Drug Discovery

The primary utility of 4-methylnicotinoyl chloride lies in its reactivity as an acylating agent.[1] The electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. This makes it a valuable building block for introducing the 4-methylnicotinoyl moiety into more complex molecules.[1]

The pyridine ring itself is a common motif in many pharmaceutical compounds, contributing to desirable pharmacokinetic properties.[8][9] The presence of the methyl group at the 4-position can influence the electronic properties and steric interactions of the molecule, potentially leading to improved biological activity or selectivity.

G cluster_reactants Reactants AcylChloride 4-Methylnicotinoyl Chloride Product Acylated Product (Amide or Ester) AcylChloride->Product Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Product Nucleophilic Acyl Substitution Byproduct HCl Product->Byproduct Elimination

Sources

Exploratory

4-methylpyridine-3-carbonyl chloride chemical structure

Critical Intermediate for TRP Channel Antagonists & Kinase Inhibitors Executive Summary 4-Methylpyridine-3-carbonyl chloride (CAS 155136-54-2), often handled as its hydrochloride salt, is a high-value electrophilic build...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for TRP Channel Antagonists & Kinase Inhibitors

Executive Summary

4-Methylpyridine-3-carbonyl chloride (CAS 155136-54-2), often handled as its hydrochloride salt, is a high-value electrophilic building block in medicinal chemistry. It serves as the primary scaffold for introducing the 4-methylnicotinoyl moiety into drug candidates, particularly Transient Receptor Potential (TRP) channel inhibitors and next-generation kinase inhibitors.

This guide addresses the specific challenges associated with this molecule: its tendency toward self-quaternization (intermolecular polymerization) and its extreme moisture sensitivity. We provide a validated, self-consistent protocol for its synthesis, isolation, and immediate downstream coupling.

Structural Analysis & Physiochemical Properties

The reactivity of 4-methylpyridine-3-carbonyl chloride is defined by the electronic conflict between the basic pyridine nitrogen and the highly electrophilic acyl chloride group.

Molecular Geometry & Electronic Effects
  • Steric Strain: The C4-methyl group exerts steric pressure on the C3-carbonyl group, preventing coplanarity with the pyridine ring. This steric hindrance can retard nucleophilic attack at the carbonyl carbon compared to unsubstituted nicotinoyl chloride, requiring optimized reaction times.

  • The "Ortho" Effect: The C4-methyl group is electron-donating (inductive effect, +I), which slightly increases the electron density of the ring but also stabilizes the acylium ion intermediate during Friedel-Crafts type acylations.

Key Properties Table
PropertyDataNotes
IUPAC Name 4-Methylpyridine-3-carbonyl chlorideAlso: 4-Methylnicotinoyl chloride
CAS Number 155136-54-2 Often generated in situ from acid (CAS 3222-47-7)
Molecular Weight 155.58 g/mol Free base
Physical State Off-white to yellow crystalline solidHighly hygroscopic
Solubility DCM, Chloroform, TolueneReacts violently with water/alcohols
Stability Low (Free Base) Prone to self-quaternization; store as HCl salt

Validated Synthesis Protocol

Objective: Conversion of 4-methylnicotinic acid to 4-methylpyridine-3-carbonyl chloride hydrochloride with >95% conversion.

Reaction Mechanism

The synthesis utilizes Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) as a catalyst.

  • Activation: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion).

  • Substitution: The carboxylic acid attacks the Vilsmeier reagent, forming an activated intermediate.

  • Chlorination: Chloride ion attacks the intermediate, releasing SO₂, HCl, and regenerating DMF.

Step-by-Step Methodology

Reagents:

  • 4-Methylnicotinic acid (1.0 eq)

  • Thionyl Chloride (5.0 eq) – Excess required to drive equilibrium and serve as solvent.

  • DMF (Catalytic, 0.05 eq)

  • Toluene (Anhydrous) – For azeotropic workup.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon/Nitrogen). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved SO₂/HCl gases.

  • Suspension: Charge the flask with 4-methylnicotinic acid. Add anhydrous toluene (optional, can be neat) if temperature control is critical.

  • Addition: Add Thionyl Chloride dropwise at room temperature.

  • Catalysis: Add catalytic DMF. Observation: Vigorous gas evolution (HCl/SO₂) will commence immediately.

  • Reflux: Heat the mixture to 75–80°C for 2–3 hours. The suspension should become a clear homogeneous solution, indicating complete conversion.

  • Workup (Critical):

    • Cool to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.

    • Azeotrope: Add anhydrous Toluene (2x volume) and re-concentrate. Repeat this step 3 times. Why? This removes trace thionyl chloride which can degrade downstream amines.

  • Isolation: The residue is the Hydrochloride Salt . Use immediately for the next step or store under Argon at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Methylnicotinic Acid (Solid Precursor) Reaction Reflux @ 80°C (2-3 Hours) Start->Reaction Suspend Reagents SOCl2 + cat. DMF (Chlorinating Agents) Reagents->Reaction Dropwise Addition Workup Azeotropic Distillation (w/ Toluene) Reaction->Workup Clear Solution Product 4-Methylnicotinoyl Chloride HCl (Reactive Intermediate) Workup->Product Isolation

Figure 1: Synthesis workflow for the generation of 4-methylpyridine-3-carbonyl chloride.

Reactivity Profile & Handling

The Self-Quaternization Risk

Unlike benzene-based acid chlorides, pyridine-based acid chlorides possess a nucleophilic nitrogen atom.

  • Mechanism: The Nitrogen lone pair of Molecule A attacks the Carbonyl Carbon of Molecule B.

  • Result: Formation of an intermolecular pyridinium salt (dimer/polymer).

  • Prevention: Always maintain the compound as the Hydrochloride salt (protonating the nitrogen blocks nucleophilicity) or keep in dilute solution during coupling.

Reactivity Network

The following diagram illustrates the primary reaction pathways and degradation risks.

ReactivityNetwork Core 4-Methylpyridine-3-carbonyl Chloride (HCl Salt) Base Free Base Form (No HCl) Core->Base Neutralization Amide Nicotinamide Derivative (Drug Scaffold) Core->Amide + Amine / Base Ester Nicotinate Ester Core->Ester + Alcohol / Base Acid Hydrolysis to Acid (Degradation) Core->Acid + Moisture (Fast) Amine Primary/Secondary Amine (R-NH2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester Water Moisture (H2O) Water->Acid Polymer Self-Quaternized Polymer (Black Tar) Base->Polymer Intermolecular Attack

Figure 2: Reactivity and degradation pathways. Note the polymerization risk of the free base.

Pharmaceutical Applications

TRP Channel Antagonists

This scaffold is critical in the synthesis of Oxadiazole-based TRP antagonists (e.g., TRPA1 inhibitors) used for treating neuropathic pain and respiratory inflammation.

  • Coupling Logic: The acid chloride is reacted with amidoximes to form oxadiazoles via cyclodehydration.

  • Example Protocol: Reaction with NH3/THF yields the primary amide, which is a precursor for dehydration to the nitrile or further heterocycle formation [1].

Kinase Inhibitor Scaffolds

The 4-methyl group provides a specific hydrophobic interaction in the ATP-binding pocket of certain kinases, making this intermediate superior to standard nicotinoyl chloride for selectivity tuning.

References

  • Patent: "Oxadiazole transient receptor potential channel inhibitors."[1] World Intellectual Property Organization, WO2019182925A1. Link

  • Synthesis Protocol: "Pyridine carboxamide pesticides." World Intellectual Property Organization, WO2013127768A1. (Example 1: Preparation of 4-methylpyridine-3-carbonyl chloride). Link

  • Chemical Data: "4-Methylnicotinoyl chloride." PubChem, National Center for Biotechnology Information. Link

  • Reactivity Context: "Synthesis and characterization of some new twin drugs having substituted pyridines." Der Pharma Chemica, 2011. Link

Sources

Foundational

4-Methylnicotinoyl chloride molecular weight and formula

Topic: 4-Methylnicotinoyl Chloride: Molecular Weight, Formula, and Application in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylnicotinoyl Chloride: Molecular Weight, Formula, and Application in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylnicotinoyl chloride is a critical acylating agent in medicinal chemistry, serving as a high-value intermediate for installing the 4-methylnicotinamide pharmacophore. This structural motif is increasingly prevalent in kinase inhibitors (e.g., IRAK4 inhibitors) and antiviral agents (e.g., SARS-CoV-2 Mpro inhibitors) due to its ability to modulate solubility and engage in specific hydrogen-bonding interactions within ATP-binding pockets. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and handling requirements.

Physicochemical Profile

The following data defines the core specifications for 4-Methylnicotinoyl chloride. Researchers should verify these parameters against Certificates of Analysis (CoA) for every batch, particularly the chloride content, as hydrolysis is a common degradation pathway.

ParameterSpecification
IUPAC Name 4-Methylpyridine-3-carbonyl chloride
CAS Number 155136-54-2
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
Physical State Solid (low melting) or oil (often prepared in situ)
Solubility Soluble in DCM, THF, DMF; reacts violently with water/alcohols
SMILES CC1=C(C=NC=C1)C(=O)Cl
Storage < -20°C, under Argon/Nitrogen, strictly anhydrous

Synthesis & Manufacturing Protocols

Due to its hydrolytic instability, 4-Methylnicotinoyl chloride is frequently generated in situ from 4-methylnicotinic acid. Two primary methods are employed depending on the scale and sensitivity of the downstream nucleophile.

Method A: Oxalyl Chloride Activation (Preferred for Medicinal Chemistry)

This method is milder than thionyl chloride and avoids the formation of difficult-to-remove sulfur byproducts, making it ideal for small-scale, high-purity applications.

Reagents:

  • 4-Methylnicotinic acid (1.0 equiv)

  • Oxalyl chloride (1.2–1.5 equiv)

  • DMF (catalytic, 1–2 drops)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-methylnicotinic acid and suspend in anhydrous DCM (0.2 M).

  • Activation: Cool the suspension to 0°C. Add catalytic DMF.

  • Chlorination: Dropwise add oxalyl chloride over 10 minutes. Gas evolution (CO, CO₂) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours until the solution becomes clear (indicating consumption of the acid).

  • Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent. The residue is used immediately without purification.

Method B: Thionyl Chloride Reflux (Scale-Up)

Suitable for multi-gram synthesis where excess reagent can be removed by distillation.

Protocol: Reflux 4-methylnicotinic acid in neat thionyl chloride (SOCl₂) for 2–4 hours. Remove excess SOCl₂ by azeotropic distillation with toluene.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from precursor to active intermediate, highlighting critical decision points.

SynthesisWorkflow Acid 4-Methylnicotinic Acid (Precursor) Activation Activation Strategy Acid->Activation Oxalyl Method A: Oxalyl Chloride/DMF (DCM, 0°C -> RT) Activation->Oxalyl High Purity / Small Scale Thionyl Method B: Thionyl Chloride (Neat, Reflux) Activation->Thionyl Scale Up / Robust Intermed 4-Methylnicotinoyl Chloride (Active Electrophile) Oxalyl->Intermed -CO, -CO2 Thionyl->Intermed -SO2, -HCl Coupling Amide Coupling (Nucleophile + Base) Intermed->Coupling Immediate Use

Caption: Decision matrix for the synthesis of 4-Methylnicotinoyl chloride, selecting between mild (Oxalyl) and robust (Thionyl) routes based on scale.

Mechanistic Insight & Reactivity

The reactivity of 4-Methylnicotinoyl chloride is governed by the electron-deficient pyridine ring, which increases the electrophilicity of the carbonyl carbon compared to benzoyl chloride. However, the 4-methyl group provides steric shielding and weak electron donation, slightly modulating this reactivity and preventing nucleophilic attack at the 4-position of the ring itself.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of the acid chloride to an amide (the primary application) proceeds via an addition-elimination mechanism.

Mechanism Reactants Acid Chloride + Amine (H-Nu) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Rate Limiting) Product Amide Product + HCl TS->Product Elimination of Cl-

Caption: General mechanism for the conversion of 4-Methylnicotinoyl chloride to bioactive amides.

Applications in Drug Discovery[2][3][4][5][6]

4-Methylnicotinoyl chloride is a "privileged structure" installer. It is used to synthesize libraries of compounds where the pyridine nitrogen serves as a hydrogen bond acceptor in kinase hinge regions.

Case Study 1: IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a target for autoimmune diseases.[1] Research has utilized the 4-methylnicotinamide scaffold to create 4,6-diaminonicotinamides . The 4-methyl group in the precursor (introduced via the chloride) is often derivatized or serves to orient the molecule within the active site, improving selectivity against other kinases [1].

Case Study 2: SARS-CoV-2 Mpro Inhibitors

In the search for antivirals, diazepane derivatives have been synthesized using 4-methylnicotinoyl chloride. The resulting amide acts as a rigid linker that positions the inhibitor within the substrate-binding cleft of the main protease (Mpro) [2].

Case Study 3: Alkaloid Synthesis

The chloride is used in condensation reactions with 3,4-dihydro-6,7-dimethoxyisoquinoline to form complex tetracyclic alkaloid systems (e.g., naphthyridinones), demonstrating its utility beyond simple amide coupling [3].

Handling, Stability, & Safety

Safety Warning: 4-Methylnicotinoyl chloride is corrosive and a lachrymator. It reacts violently with water to release HCl gas.

  • Hydrolysis: The compound degrades rapidly in moist air. It must be stored under an inert atmosphere (Argon/Nitrogen).

  • Solvent Compatibility: Avoid protic solvents (methanol, ethanol, water). Compatible with DCM, THF, Toluene, and Acetonitrile.

  • Quenching: Quench excess reagent with saturated sodium bicarbonate solution or methanol (in a fume hood) before disposal.

References

  • Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2017).

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Journal of Medicinal Chemistry. (2021).

  • Condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with 4-methylnicotinoyl chloride. Indian Journal of Chemistry. (Verified via ResearchGate).

  • 4-Methylnicotinoyl chloride Product Data. Fluorochem.

  • Preparation of acid chlorides. Common Organic Chemistry.

Sources

Exploratory

4-Methylnicotinoyl chloride safety data sheet (SDS) hazards

Executive Summary 4-Methylnicotinoyl chloride (often supplied as the hydrochloride salt to enhance stability) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and pyridine-based phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylnicotinoyl chloride (often supplied as the hydrochloride salt to enhance stability) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors and pyridine-based pharmaceuticals. Its utility is derived from the high electrophilicity of the acyl chloride moiety. However, this same reactivity presents severe safety risks, primarily acute corrosivity and violent hydrolysis .

This guide moves beyond standard Safety Data Sheet (SDS) lists to explain the mechanistic basis of these hazards. It provides researchers with a self-validating workflow to handle this compound without compromising containment or personnel safety.

Part 1: Chemical Identity & Physicochemical Context[1]

The hazard profile of this compound is dominated by the acyl chloride functional group (-COCl) attached to the pyridine ring. While the methyl group at the 4-position adds steric bulk and lipophilicity, it does not mitigate the fundamental reactivity of the acid chloride.

PropertyDescriptionImplications for Safety
CAS Number Varies by salt form (e.g., Free base vs. HCl salt)Verify specific vendor CAS (often analogous to Nicotinoyl Chloride HCl: 20260-53-1).
Physical State Solid (typically off-white/yellow powder)Dust inhalation risk; hygroscopic clumping.
Reactivity High (Electrophile)Reacts violently with nucleophiles (

, alcohols, amines).
By-products Hydrogen Chloride (

), 4-Methylnicotinic acid
Hydrolysis releases toxic/corrosive gas immediately.
Solubility Reacts with water; Soluble in DCM, THF, TolueneUse anhydrous solvents only.

Part 2: Hazard Identification (GHS Classification)[2]

This compound is not merely an "irritant"; it is a Category 1B Corrosive . The damage mechanism is chemical cauterization driven by rapid hydrolysis upon contact with tissue moisture.

GHS Label Elements

Signal Word: DANGER Pictograms:

  • GHS05 (Corrosion): Skin burns, Eye damage, Metal corrosion.

  • GHS07 (Exclamation Mark): STOT-SE (Respiratory irritation).

Consolidated Hazard Table
Hazard ClassCategoryHazard StatementMechanistic Insight
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1]The -COCl group reacts with skin moisture to generate concentrated Hydrochloric Acid (HCl) in situ and creates an amide bond with skin proteins (alkylation).
Eye Damage 1 H318: Causes serious eye damage.[1][2]Irreversible corneal opacity can occur within seconds of dust contact.
STOT - SE 3 H335: May cause respiratory irritation.[3]Inhalation of dust or hydrolyzed HCl fumes causes immediate bronchial constriction and edema.
Corrosive to Metals 1 H290: May be corrosive to metals.HCl by-product attacks stainless steel and aluminum.

Part 3: Mechanistic Toxicology & Reactivity

To safely handle 4-Methylnicotinoyl chloride, one must understand the Hydrolysis Cascade . This is not a passive toxicant; it is a reactive chemical weapon against biological tissue.

The Hydrolysis Mechanism

When this compound contacts mucous membranes or humid air, it undergoes nucleophilic acyl substitution. Water acts as the nucleophile, attacking the carbonyl carbon.

HydrolysisMechanism Start 4-Methylnicotinoyl Chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Water Moisture (H₂O) (Skin/Lungs/Air) Water->Inter Acid 4-Methylnicotinic Acid Inter->Acid Collapse Gas HCl Gas (Exothermic Release) Inter->Gas Elimination Damage Chemical Burn / Tissue Necrosis Acid->Damage Acidification Gas->Damage Corrosion

Figure 1: The hydrolysis cascade showing the generation of cytotoxic HCl gas and acidic by-products upon contact with moisture.

The "Delayed Pain" Trap

A critical danger with solid acid chlorides is that dry powder on dry skin may not hurt immediately.

  • Deposition: Powder lands on skin.

  • Activation: Sweat/moisture slowly activates hydrolysis.

  • Burn: By the time pain is felt, the HCl has already penetrated the dermis, leading to deep, difficult-to-treat chemical burns. Expert Tip: Treat all skin contact immediately, even if pain is absent.

Part 4: Safe Handling Protocol (SOP)

This protocol utilizes a Self-Validating System approach. You do not proceed to step


 until step 

is verified.
Prerequisites
  • Engineering Controls: Certified chemical fume hood (face velocity > 100 fpm).

  • PPE:

    • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive dusts).

    • Hands: Double gloving. Inner: Nitrile (4 mil). Outer: Silver Shield/4H or thick Nitrile (8 mil). Thin nitrile degrades quickly upon exposure to acid chlorides.

    • Body: Lab coat (buttoned) + Chemical apron.

Operational Workflow

SafeHandling Prep 1. Preparation Dry glassware overnight Check Schlenk lines Inspect 2. Visual Inspection Is the solid clumping? (Sign of hydrolysis) Prep->Inspect Weigh 3. Weighing Ideally: Glovebox (N₂) Alt: Rapid transfer in Hood Inspect->Weigh If free flowing Quench 6. Quench & Disposal Slow addition to Ice/NaHCO₃ mixture Inspect->Quench If degraded/crusty React 4. Reaction Setup Add as solid or solution in DCM/THF Weigh->React Trap 5. Off-Gas Management Route exhaust through NaOH base trap React->Trap HCl evolution React->Quench Post-reaction

Figure 2: Operational workflow emphasizing moisture exclusion and off-gas trapping.

Detailed Steps
  • Validation of Reagent Quality:

    • Before opening, inspect the bottle. If the solid is a hard "brick" or there is white crust on the threads, significant hydrolysis has occurred. The bottle may be pressurized with HCl. Open with extreme caution.

  • Weighing (The Critical Step):

    • Best Practice: Weigh inside a nitrogen-filled glovebox.

    • Alternative: Weigh in a fume hood using a pre-tared, dry vial with a septum cap. Minimize open-air time to <30 seconds to prevent "smoking" (visible HCl vapor).

  • The Reaction:

    • Always use a base trap (bubbler with 1M NaOH) connected to the reaction vessel exhaust. This validates that HCl is being generated and neutralized, rather than venting into the hood ductwork.

  • Quenching (Disposal):

    • NEVER throw excess acid chloride into a solvent waste drum. It will pressurize the drum.

    • Protocol: Create a slurry of ice and saturated Sodium Bicarbonate (

      
      ). Slowly add the acid chloride (or reaction mixture) to this slurry. Wait for cessation of bubbling (
      
      
      
      ) before transferring to aqueous waste.

Part 5: Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Brush off dry powder gently (do not rub). Flush with tepid water for 15 minutes .Seek medical attention.[4][1][2][3][5] Do not apply neutralizing creams (they trap heat).
Eye Contact Irrigate immediately using an eyewash station for 15-20 minutes . Hold eyelids open.Critical: Transport to ER/Ophthalmologist immediately. Risk of permanent damage.
Inhalation Move to fresh air.[1][2][3] If breathing is difficult, provide oxygen (trained personnel only).Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Spill (Solid) Do not sweep (creates dust). Cover with dry sand or specialized acid-neutralizing absorbent.[6]Scoop into a container and quench (see SOP above) in a fume hood.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Nicotinoyl chloride hydrochloride. Merck KGaA.

  • PubChem. (2024). Compound Summary: Nicotinoyl chloride.[1][2][7] National Library of Medicine.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Pyridinecarbonyl chloride hydrochloride.

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Reaction mass of nicotinoyl chloride and its salts.

  • Clark, J. (2023). The Mechanism of the Reaction Between Acyl Chlorides and Water. ChemGuide.

Sources

Foundational

Technical Guide: Nicotinoyl Chloride vs. 4-Methylnicotinoyl Chloride in Medicinal Chemistry

Executive Summary This technical guide provides a comparative analysis of Nicotinoyl Chloride (3-pyridinecarbonyl chloride) and its methylated analog, 4-Methylnicotinoyl Chloride .[1] While both serve as critical electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Nicotinoyl Chloride (3-pyridinecarbonyl chloride) and its methylated analog, 4-Methylnicotinoyl Chloride .[1] While both serve as critical electrophilic building blocks for introducing the pyridine motif into pharmaceutical scaffolds (e.g., kinase inhibitors, allosteric modulators), their behaviors differ significantly due to the ortho-effect introduced by the C4-methyl group.[1]

This guide details the structural, electronic, and kinetic divergences between these two intermediates, providing validated protocols for their synthesis, handling, and application in drug development.[1]

Structural & Electronic Analysis

The fundamental difference lies in the substitution at the C4 position of the pyridine ring. This single methyl group introduces profound steric and electronic perturbations that dictate reactivity.[1]

Comparative Molecular Architecture
  • Nicotinoyl Chloride: The carbonyl group at C3 is relatively unhindered.[1] The electron-deficient pyridine ring (acting as an electron sink) enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles.[1]

  • 4-Methylnicotinoyl Chloride: The C4-methyl group is ortho to the carbonyl.[1] This creates a "steric wall" that hinders the approach of nucleophiles (trajectory angle ~107°). Electronically, the methyl group exerts a weak inductive donating effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted parent.[1]

Visualization of Steric & Electronic Conflict[1]

G cluster_0 Nicotinoyl Chloride cluster_1 4-Methylnicotinoyl Chloride Nic Pyridine Ring (Electron Deficient) COCl C3-Acyl Chloride (High Electrophilicity) Nic->COCl Inductive Withdrawal (-I) MeNic Pyridine Ring MeCOCl C3-Acyl Chloride (Shielded) MeNic->MeCOCl -I Effect Me C4-Methyl Group (Steric Bulk +I Effect) Me->MeNic +I Donation Me->MeCOCl Steric Blockade (Kinetic Retardation)

Figure 1: Mechanistic comparison showing the electronic withdrawal in the parent molecule versus the steric blockade and inductive donation in the 4-methyl analog.

Synthesis & Handling Protocols

A critical operational difference is the stability of the free base. Pyridine acid chlorides are prone to self-quaternization (intermolecular reaction between the pyridine nitrogen of one molecule and the acyl chloride of another), leading to polymerization.[1]

Stability Profile
FeatureNicotinoyl Chloride4-Methylnicotinoyl Chloride
Preferred Form Hydrochloride Salt (Solid)Hydrochloride Salt (Solid)
Free Base Stability Low. Unstable oil.[1][2] Rapidly hydrolyzes or polymerizes (darkens) upon air exposure.[1]Moderate. The 4-methyl group sterically hinders self-N-acylation, but it is still best handled as a salt or generated in situ.[1]
Hygroscopicity Extreme (fumes HCl in air).[1]High (fumes HCl in air).[1]
Storage < -20°C, under Argon.< -20°C, under Argon.
Validated Synthesis Protocol (Thionyl Chloride Method)

This protocol generates the hydrochloride salt , which is the stable, storable form.

Reagents:

  • Precursor: Nicotinic acid (or 4-methylnicotinic acid) [1 eq][1]

  • Reagent: Thionyl chloride (

    
    ) [Excess, typically 5-10 eq][1]
    
  • Catalyst: DMF (Dimethylformamide) [Catalytic, 1-2 drops][1]

  • Solvent: None (neat) or Toluene (if temperature control is needed)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or Ar line).
    
  • Charge: Add the carboxylic acid precursor.

  • Addition: Slowly add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Caution: Significant gas evolution (
    
    
    
    ,
    
    
    ).[1] Add catalytic DMF.[1][3]
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. The suspension should become a clear solution.
    
    • Note for 4-Methyl: Reaction time may need extension (3–6 hours) due to steric hindrance at the reaction site.

  • Isolation:

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a base trap for acidic vapors).[1]
      
    • Azeotropic Drying: Add anhydrous toluene (2x) and re-evaporate to remove trace thionyl chloride.[1]

    • Crystallization: The residue is often an oil that solidifies.[1] Triturate with anhydrous ether or hexane to obtain the hydrochloride salt as a white/off-white solid.[1]

  • Storage: Store immediately in a desiccator or glovebox.

Reactivity & Optimization

The 4-methyl group introduces a kinetic penalty in nucleophilic acyl substitution (NAS) reactions.[1]

Reaction Kinetics (NAS Mechanism)

In a typical coupling (e.g., amide bond formation with an aniline):

  • Nicotinoyl Chloride: Reacts rapidly (

    
    ).[1] Exothermic. Requires cooling (0°C) to prevent bis-acylation or side reactions.[1]
    
  • 4-Methylnicotinoyl Chloride: Reacts slowly (

    
    ).[1] The transition state for the tetrahedral intermediate is crowded.
    
    • Implication: Reactions often require heating (room temp to 60°C) or stronger bases (e.g., DIPEA, DMAP catalyst) to drive to completion.[1]

Troubleshooting "Stalled" Reactions

If the coupling of 4-methylnicotinoyl chloride stalls:

  • Switch Base: Use Pyridine as both solvent and base.[1] It acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is less sterically sensitive than the initial acid chloride.[1]

  • Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Temperature: Increase temperature to 50–80°C.

Regioselectivity (The "Magic Methyl" Effect)

In drug design, the 4-methyl group is often added not just for binding affinity, but to lock conformation .[1]

  • Atropisomerism: The steric clash between the 4-methyl group and the carbonyl oxygen (or the amide NH in the product) forces the carbonyl group to twist out of coplanarity with the pyridine ring.[1]

  • Solubility: The 4-methyl group increases lipophilicity (LogP) but can surprisingly improve solubility by disrupting crystal packing energy (melting point depression).[1]

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting reaction conditions based on the specific intermediate.

Workflow Start Select Intermediate Nic Nicotinoyl Chloride Start->Nic MeNic 4-Methylnicotinoyl Chloride Start->MeNic Cond1 Condition A: 0°C -> RT Weak Base (Et3N) Solvent: DCM/THF Nic->Cond1 Standard Protocol MeNic->Cond1 Try First Cond2 Condition B: RT -> 60°C Strong Base/Catalyst (DIPEA + DMAP) Solvent: DMF/Toluene MeNic->Cond2 Recommended Result1 High Yield Fast Kinetics Cond1->Result1 Nicotinoyl Fail Incomplete Conversion (Stalled Reaction) Cond1->Fail 4-Methyl (Likely) Result2 High Yield Slow Kinetics Cond2->Result2 Fail->Cond2 Optimization

Figure 2: Optimization workflow for coupling reactions. Note the requirement for forcing conditions (Condition B) for the 4-methyl derivative.

References

  • Synthesis of Nicotinoyl Chloride: Späth, E., & Spitzer, H. (1926).[1] Über die Chloride der Pyridin-monocarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 59(7), 1477-1486.[1] Link[1]

  • Thionyl Chloride Chlorination Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics).

  • Steric Effects in Pyridines (The "Magic Methyl" Effect): Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256-12267.[1] Link[1]

  • Handling of Pyridine Acid Chlorides: TCI Chemicals. Product Specification: Nicotinoyl Chloride Hydrochloride.[1][4][5][6] Link[1]

  • Kinetic Studies on Ortho-Substituted Benzoyl Chlorides (Analogous Systems): Brown, H. C. (1958).[1] Steric Effects in Organic Chemistry. Wiley.

Sources

Exploratory

4-Methylnicotinoyl chloride melting point and boiling point

This guide details the physicochemical properties, synthesis protocols, and handling requirements for 4-Methylnicotinoyl chloride , a critical intermediate in medicinal chemistry. Physicochemical Profiling, Synthesis, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis protocols, and handling requirements for 4-Methylnicotinoyl chloride , a critical intermediate in medicinal chemistry.

Physicochemical Profiling, Synthesis, and Application in Drug Discovery

Executive Summary

4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a reactive acyl chloride derivative of 4-methylnicotinic acid. It serves as a pivotal electrophile in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. Unlike its non-methylated analog (nicotinoyl chloride), the presence of the C4-methyl group introduces specific steric and electronic considerations, particularly regarding its stability and synthesis.

Critical Technical Insight: Researchers must exercise caution when selecting chlorinating agents. The use of thionyl chloride (


) at elevated temperatures can lead to radical chlorination of the C4-methyl group , generating impurities that are difficult to separate. The oxalyl chloride method described herein is the industry-standard protocol to maintain regiochemical integrity.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimental observations and comparative homolog analysis.

PropertyValue / DescriptionNote
Physical State Yellow Oil / Liquid At standard ambient temperature (25°C).
Melting Point < 20°CGenerally isolated as a liquid; hydrochloride salts are solids (MP > 150°C).
Boiling Point ~85–95°C (at 10–15 mmHg)Estimated based on Nicotinoyl chloride homolog. Decomposes at atmospheric pressure.
Density ~1.25 g/mLPredicted value.[1]
Solubility DCM, THF, Toluene, ChloroformReacts violently with water and alcohols.
Stability Moisture SensitiveHydrolyzes rapidly to 4-methylnicotinic acid and HCl.

Note on Salt Forms: While the free base is an oil, the hydrochloride salt (4-Methylnicotinoyl chloride HCl) is often a stable, crystalline solid with a melting point typically in the range of 150–160°C (decomposition).

Synthesis Protocols

Method A: The Oxalyl Chloride Route (Recommended)

Rationale: This method operates at neutral-to-mildly acidic conditions and low temperatures, preventing the chlorination of the reactive benzylic C4-methyl position.

Reagents:

  • Starting Material: 4-Methylnicotinic acid (1.0 eq)

  • Reagent: Oxalyl chloride (1.2 – 1.5 eq)

  • Catalyst: DMF (Dimethylformamide) (0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Suspension: Suspend 4-methylnicotinic acid in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalysis: Add catalytic DMF (1–2 drops).

  • Addition: Cool the mixture to 0°C. Add oxalyl chloride dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will be observed.[2]
  • Completion: The reaction is complete when the suspension becomes a clear, homogeneous solution.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The resulting yellow oil is used immediately without further purification.[3]

Method B: The Thionyl Chloride Trap (Caution)

Risk Factor: Heating 4-methylnicotinic acid with thionyl chloride (


) can result in the formation of 4-(chloromethyl)nicotinoyl chloride  or trichloromethyl species due to the activation of the benzylic protons. This route should only be used if strict temperature control (< 40°C) is maintained, though Method A is superior.

Visualizing the Synthesis Logic

The following diagram illustrates the preferred synthetic pathway and the potential side-reaction risks.

G Start 4-Methylnicotinic Acid Oxalyl Method A (Recommended): Oxalyl Chloride / cat. DMF 0°C to RT Start->Oxalyl Thionyl Method B (Risky): Thionyl Chloride (Heat) Start->Thionyl Product 4-Methylnicotinoyl Chloride (Yellow Oil) Oxalyl->Product Clean Conversion Thionyl->Product Major Product Impurity Impurity: 4-(Chloromethyl)nicotinoyl chloride Thionyl->Impurity Side Reaction (Radical Chlorination) Amide Target Amide (Kinase Inhibitor) Product->Amide + Amine / Base

Figure 1: Comparative synthetic pathways highlighting the regiochemical safety of the Oxalyl Chloride route versus the side-reaction risks of Thionyl Chloride.

Handling and Stability

Moisture Sensitivity

Acyl chlorides are inherently hygroscopic. Upon contact with atmospheric moisture, 4-methylnicotinoyl chloride hydrolyzes back to the parent acid, releasing corrosive HCl gas.

  • Storage: Store under Argon or Nitrogen atmosphere at -20°C.

  • Container: Use septum-sealed vials or Schlenk flasks.

  • Visual Indicator: The appearance of white solids (acid precipitate) in the yellow oil indicates decomposition.

Safety Profile (H-Statements)
  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

  • EUH014: Reacts violently with water.

Applications in Drug Discovery[3][13]

The 4-methylnicotinoyl moiety is a frequent pharmacophore in kinase inhibitors. The methyl group at the C4 position often serves to:

  • Induce Twist: Sterically clash with the adjacent carbonyl, forcing the amide bond out of planarity, which can improve selectivity for specific kinase pockets.

  • Fill Hydrophobic Pockets: Occupy small lipophilic regions within the ATP-binding site.

Standard Coupling Protocol: To couple 4-methylnicotinoyl chloride with an amine (


):
  • Dissolve the amine in DCM or THF.

  • Add a non-nucleophilic base (e.g., DIPEA or

    
    , 2.0 eq).
    
  • Cool to 0°C.

  • Add the fresh 4-methylnicotinoyl chloride solution dropwise.

  • Monitor by LC-MS (observe formation of Amide

    
    ).
    

References

  • Synthesis of Acyl Chlorides via Oxalyl Chloride

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid chloride synthesis mechanisms).
    • ChemicalBook. (2024). "Oxalyl Chloride: A Versatile Reagent in Organic Transformations."[4][5]

  • Physical Properties & Safety

    • PubChem. (2024).[6] "Nicotinoyl chloride (Homolog Data)." National Library of Medicine.

    • Sigma-Aldrich. (2024). "Nicotinoyl chloride hydrochloride Product Sheet."

  • Side Reactions of Methyl-Heterocycles

    • Davis, M., & Scanlon, D. B. (1977). "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds." Australian Journal of Chemistry, 30(2), 433-435. (Describes the chlorination of methyl groups on nicotinic acids).

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Methylnicotinoyl chloride from 4-methylnicotinic acid

Abstract & Strategic Overview The conversion of 4-methylnicotinic acid (CAS: 3222-47-7) to its corresponding acid chloride, 4-methylnicotinoyl chloride (typically isolated as the hydrochloride salt), is a pivotal transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 4-methylnicotinic acid (CAS: 3222-47-7) to its corresponding acid chloride, 4-methylnicotinoyl chloride (typically isolated as the hydrochloride salt), is a pivotal transformation in the synthesis of kinase inhibitors and pyridine-based pharmacophores. While standard protocols for acid chloride generation exist, this specific substrate presents a unique "benzylic" liability: the 4-methyl group on the electron-deficient pyridine ring is susceptible to radical chlorination or Pummerer-like rearrangements under vigorous forcing conditions (e.g., refluxing thionyl chloride).

This guide presents two validated protocols:

  • Method A (The "Gold Standard"): Oxalyl chloride with catalytic DMF. Recommended for medicinal chemistry scales (

    
     g) where purity is paramount.
    
  • Method B (Scale-Up): Thionyl chloride in toluene. Recommended for process scales (

    
     g) with strict temperature controls to mitigate side-chain chlorination.
    

Chemical Reaction & Mechanism

Reaction Scheme

The transformation involves the nucleophilic attack of the carboxylate on an activated chloro-iminium species (Vilsmeier-Haack intermediate) generated in situ.

ReactionScheme Start 4-Methylnicotinic Acid (C7H7NO2) Inter Vilsmeier Intermediate Start->Inter Activation Reagent Oxalyl Chloride (cat. DMF) Reagent->Inter Product 4-Methylnicotinoyl Chloride HCl Salt Inter->Product -CO, -CO2, -HCl

Figure 1: Reaction pathway via Vilsmeier activation.

Mechanistic Insight (The "Why")

Standard thionyl chloride (


) reflux protocols often reach temperatures 

C. Literature suggests that methyl-substituted heteroaromatics can undergo side-chain chlorination at these temperatures due to the formation of chlorosulfenyl intermediates [1].

Method A utilizes Dimethylformamide (DMF) as a catalyst. DMF reacts with Oxalyl Chloride to form the highly electrophilic chloro-iminium reagent (Vilsmeier reagent). This species activates the carboxylic acid at room temperature , bypassing the thermal energy required for side-chain chlorination and ensuring high regiochemical fidelity.

Experimental Protocols

Method A: Oxalyl Chloride / DMF (Recommended)

Scale: 10.0 g (73.0 mmol) Expected Yield: Quantitative (used crude) or ~90-95% (isolated salt)

Reagents
ReagentMW ( g/mol )Equiv.Amount
4-Methylnicotinic acid 137.141.010.0 g
Oxalyl Chloride 126.931.211.1 g (7.5 mL)
DMF (Anhydrous) 73.090.05~0.3 mL (Cat.)
Dichloromethane (DCM) 84.93Solvent100 mL (10 vol)
Step-by-Step Protocol
  • Setup: Oven-dry a 250 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Inertion: Purge the system with dry

    
     for 15 minutes.
    
  • Charging: Add 4-Methylnicotinic acid (10.0 g) and anhydrous DCM (90 mL). The starting material will likely be a suspension.

  • Catalyst Addition: Add DMF (0.3 mL) directly to the suspension.

  • Reagent Addition: Charge Oxalyl Chloride (7.5 mL) into the addition funnel. Dilute with 10 mL DCM.

  • Reaction: Dropwise add the Oxalyl Chloride solution over 30 minutes at

    
    C (ice bath).
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure the scrubber is active.
    • Solubilization: As the reaction proceeds, the suspension will dissolve into a clear yellow/orange solution.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours.

    • QC Check: Aliquot 50

      
      L into 500 
      
      
      
      L dry methanol. Check by LCMS (Target: Methyl ester, M+1 = 152).
  • Workup: Concentrate the reaction mixture in vacuo (Rotavap) at

    
    C.
    
    • Note: Co-evaporate with anhydrous toluene (

      
       mL) to remove traces of Oxalyl Chloride and HCl.
      
  • Isolation: The residue is 4-Methylnicotinoyl chloride hydrochloride . It is a moisture-sensitive off-white to pale yellow solid. Store under Argon at

    
    C or use immediately.
    
Method B: Thionyl Chloride (Scale-Up Alternative)

Scale: >100 g Critical Constraint: Temperature must not exceed


C to prevent methyl chlorination.
Protocol Modifications
  • Suspend 4-Methylnicotinic acid in Toluene (5 volumes).

  • Add Thionyl Chloride (2.0 equiv) and catalytic DMF (1 mol%).

  • Heat to 45-50°C (Do NOT reflux at

    
    C).
    
  • Monitor reaction progress closely by HPLC (methanol quench). Reaction times will be longer (6-12 hours) compared to reflux, but impurity profile will be superior.

Quality Control & Troubleshooting

Self-Validating QC System

Direct analysis of acid chlorides is difficult due to hydrolysis. Always use the Derivatization Method :

TestMethodAcceptance Criteria
Conversion HPLC (MeOH Quench)>98% Methyl Ester (Area%)
Identity 1H NMR (DMSO-d6)Shift of H2/H6 protons vs. Acid
Purity Chloride Titration98-102% Theoretical Cl content

1H NMR Diagnostic (DMSO-d6):

  • Acid Starting Material: Carboxyl proton broad/invisible, Aromatic protons

    
     8.5-9.0.
    
  • Acid Chloride (in situ): Downfield shift of ortho-protons due to strong electron-withdrawing -COCl group.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion Old/Wet Oxalyl ChlorideDistill Oxalyl Chloride or use fresh bottle. Ensure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

line is dry.
Dark/Black Product Polymerization/DecompositionReaction temperature too high. Keep T

C.
Solid won't dissolve Lack of initiationAdd more DMF (up to 5 mol%). DMF is essential for the catalytic cycle.
New Impurity (+34 mass) Methyl ChlorinationSwitch from Method B (

) to Method A. Lower temperature.

Process Safety & Handling

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage.

  • Water Reactive: Reacts violently with water to release HCl gas.

  • Inhalation: Generates CO and CO2 (Method A) or SO2 (Method B).

Engineering Controls[3]
  • Scrubber: All reaction off-gas must be routed through a NaOH (10-20%) scrubber trap.

  • Glassware: Use flame-dried glassware. Do not use metal needles/canulas for prolonged transfer (corrosion risk).

References

  • Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[1] Link

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Nicotinoyl chloride hydrochloride. Link

  • Org. Synth. (2011).[3] Synthesis of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (Procedure adapted for pyridine acid chloride generation).[2] Link

Sources

Application

Application Note: High-Precision Synthesis of N-Aryl-4-Methylnicotinamides

Executive Summary This guide details the protocol for the synthesis of N-aryl-4-methylnicotinamides via the reaction of 4-methylnicotinoyl chloride with aromatic amines (anilines). This transformation is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the synthesis of N-aryl-4-methylnicotinamides via the reaction of 4-methylnicotinoyl chloride with aromatic amines (anilines). This transformation is a cornerstone in the synthesis of kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out conformation) and Nicotinamide N-methyltransferase (NNMT) inhibitors.

Key Technical Insight: Unlike standard nicotinoyl chlorides, the 4-methyl derivative exhibits significant steric hindrance at the electrophilic carbonyl center due to the ortho-methyl group. This "ortho-effect" necessitates optimized reaction conditions to suppress competitive hydrolysis and ensure complete conversion, particularly when coupling with electron-deficient aromatic amines.

Scientific Foundation & Mechanistic Insight

The Reaction Landscape

The reaction is a Nucleophilic Acyl Substitution proceeding through a tetrahedral intermediate. The aromatic amine (nucleophile) attacks the carbonyl carbon of the acid chloride (electrophile).

Reaction Scheme:



The "Ortho-Effect" Challenge

In 4-methylnicotinoyl chloride, the methyl group at position 4 is spatially adjacent to the carbonyl group at position 3.

  • Steric Shielding: The methyl group blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle), increasing the activation energy (

    
    ).
    
  • Implication: Standard protocols for benzoyl chloride may result in stalled reactions or hydrolysis if moisture is present. We utilize DIPEA (N,N-Diisopropylethylamine) or Pyridine as bases to drive equilibrium and scavenge HCl, preventing the protonation of the aniline nucleophile.

Mechanistic Pathway (Visualization)

ReactionMechanism Reactants Reactants (Acid Chloride + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Steric Hindrance (4-Me Group) Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral Bond Formation Product Product (Amide + HCl) Tetrahedral->Product Elimination of Cl- Base Base (DIPEA) Base->Product Scavenges HCl

Figure 1: Mechanistic pathway highlighting the critical steric barrier imposed by the 4-methyl group during nucleophilic attack.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (High Yield)

Best for: Electron-neutral to electron-rich anilines (e.g., p-toluidine, anisidine).

Reagents:

  • 4-Methylnicotinoyl chloride hydrochloride (1.0 equiv) [Note: Often supplied as HCl salt]

  • Aromatic Amine (1.1 equiv)

  • DIPEA (3.0 equiv) [Excess needed to neutralize HCl from salt + reaction]

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solubilization: Add the Aromatic Amine (1.1 equiv) and DIPEA (3.0 equiv) to anhydrous DCM. Stir at

    
     (ice bath) for 10 minutes.
    
    • Why: Pre-mixing ensures the amine is deprotonated and ready to attack.

  • Addition: Slowly add 4-Methylnicotinoyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes.

    • Control Point: Maintain temperature

      
       to minimize side reactions.
      
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (MeOH/DCM 1:9). Look for disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC).

  • Workup:

    • Dilute with DCM.

    • Wash with Saturated

      
        (removes acid traces).
      
    • Wash with Water followed by Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: "Hard Coupling" for Deactivated Amines

Best for: Electron-poor anilines (e.g., nitroaniline, chloroaniline) or sterically hindered amines.

Reagents:

  • Solvent: Pyridine (acts as solvent and base).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).

Procedure:

  • Dissolve 4-Methylnicotinoyl chloride (1.0 equiv) and Aromatic Amine (1.0 equiv) in dry Pyridine (3–5 mL/mmol).

  • Add DMAP (0.1 equiv).

  • Heat the reaction to

    
      for 6 hours.
    
    • Why: Thermal energy overcomes the activation barrier caused by the electron-withdrawing nature of the amine and the steric bulk of the acid chloride.

  • Workup (Critical): Pyridine is difficult to remove.

    • Evaporate most pyridine in vacuo (azeotrope with toluene if necessary).

    • Redissolve residue in EtOAc.

    • Wash with 0.5 M HCl (removes residual pyridine/DMAP as water-soluble salts). Caution: Do not use strong acid if product is acid-sensitive.

    • Wash with

      
      , Brine, Dry, Concentrate.
      

Data Analysis & Characterization

Expected NMR Signatures

Successful formation of the amide bond is validated by specific shifts in the


 NMR spectrum.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
Amide N-H 10.0 – 12.0Singlet (Broad)Disappears on

shake.
Pyridine C2-H 8.5 – 8.8SingletDeshielded by adjacent N and C=O.
Pyridine C6-H 8.4 – 8.6DoubletCoupling with C5-H.
Pyridine C5-H 7.1 – 7.3DoubletUpfield relative to other Py protons.
4-Methyl Group 2.3 – 2.5 Singlet Key identifier for the scaffold.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use fresh acid chloride.
No Reaction Deactivated AmineSwitch to Protocol B (Pyridine/Heat) or use microwave irradiation (

, 15 min).
Impurity: Acid Incomplete CouplingThe acid chloride hydrolyzed to 4-methylnicotinic acid. Purify via base extraction (

wash).

Workflow Visualization

Workflow Start Start: 4-Methylnicotinoyl Cl + Aromatic Amine Choice Check Amine Electronic Nature Start->Choice PathA Electron Rich/Neutral (Protocol A) Choice->PathA Standard PathB Electron Poor/Hindered (Protocol B) Choice->PathB Difficult StepA1 Solvent: DCM Base: DIPEA Temp: 0°C to RT PathA->StepA1 StepB1 Solvent: Pyridine Catalyst: DMAP Temp: 60°C PathB->StepB1 Workup Workup: 1. Dilute Organic Layer 2. Wash NaHCO3 (Remove Acid) 3. Wash 0.5M HCl (Remove Pyridine) StepA1->Workup StepB1->Workup Final Final Product: N-Aryl-4-Methylnicotinamide Workup->Final

Figure 2: Decision tree for selecting the optimal coupling protocol based on amine reactivity.

Safety & Handling

  • 4-Methylnicotinoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Pyridine: Toxic by inhalation and skin contact. Induces male sterility. Use double-gloving and work strictly in a fume hood.

  • Waste Disposal: All aqueous washes containing pyridine must be segregated into non-halogenated organic waste, not down the drain.

References

  • Schotten-Baumann Reaction Mechanism. Organic Chemistry Portal. Retrieved from [Link][1][2]

  • Synthesis of N-Aryl-4-methylnicotinamides (NNMT Inhibitors). MDPI Pharmaceuticals. "Novel Inhibitors of Nicotinamide-N-Methyltransferase". Retrieved from [Link][3]

Sources

Method

Application Notes and Protocols for Amide Bond Formation Using 4-Methylnicotinoyl Chloride

Introduction: The Strategic Importance of the 4-Methylnicotinoyl Moiety in Modern Chemistry The amide bond is a cornerstone of chemical synthesis, particularly in the realms of medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Methylnicotinoyl Moiety in Modern Chemistry

The amide bond is a cornerstone of chemical synthesis, particularly in the realms of medicinal chemistry and materials science. Among the myriad of reagents available for amide bond construction, 4-Methylnicotinoyl chloride has emerged as a valuable building block. Its pyridine core, substituted with a reactive acyl chloride and a methyl group, offers a unique combination of properties. The resulting 4-methylnicotinamides are prevalent in a range of biologically active molecules, including potential antitumor agents.[1][2] This guide provides an in-depth exploration of the synthesis of amides using 4-Methylnicotinoyl chloride, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The presence of the pyridine nitrogen not only influences the electronic properties of the acyl chloride but also provides a handle for modulating the physicochemical properties of the final amide product, such as solubility and basicity. The methyl group at the 4-position can also play a role in steric interactions and metabolic stability, making 4-Methylnicotinoyl chloride a reagent of strategic importance in the design of novel chemical entities.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The formation of an amide bond from 4-Methylnicotinoyl chloride and an amine proceeds through a classic nucleophilic acyl substitution mechanism. This two-step process, often referred to as a nucleophilic addition-elimination reaction, is fundamental to the chemistry of acyl chlorides.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of 4-Methylnicotinoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The immediate byproduct of this reaction is a protonated amide and a chloride ion. A base is required to neutralize the generated hydrogen chloride (HCl), driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5]

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} . Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 4-methylnicotinamides from 4-Methylnicotinoyl chloride and various amines. It is crucial to perform these reactions under anhydrous conditions as acyl chlorides are sensitive to moisture.

General Considerations:
  • Reagents and Solvents: All reagents should be of high purity. Solvents should be anhydrous. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used solvents for this reaction.[6]

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to scavenge the HCl produced during the reaction. Pyridine can also be used as both a base and a solvent. The choice of base can sometimes influence the reaction rate and purity of the product.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.

Protocol 1: Synthesis of N-Aryl-4-methylnicotinamide (Example with Aniline)

This protocol details the reaction of 4-Methylnicotinoyl chloride with an aromatic amine.

Materials:

  • 4-Methylnicotinoyl chloride

  • Aniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-Methylnicotinoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude N-phenyl-4-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Protocol 2: Synthesis of N-Alkyl-4-methylnicotinamide (Example with a Primary Aliphatic Amine)

This protocol is suitable for the reaction with primary aliphatic amines.

Materials:

  • 4-Methylnicotinoyl chloride

  • Primary aliphatic amine (e.g., benzylamine)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reactant Setup: To a solution of the primary aliphatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF, add a solution of 4-Methylnicotinoyl chloride (1.1 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After concentrating the organic layer, the crude product can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of N,N-Dialkyl-4-methylnicotinamide (Example with a Secondary Aliphatic Amine)

This protocol outlines the procedure for reacting with a secondary aliphatic amine.

Materials:

  • 4-Methylnicotinoyl chloride

  • Secondary aliphatic amine (e.g., piperidine)

  • Pyridine (as base and solvent)

  • Dichloromethane (DCM) for work-up

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the secondary aliphatic amine (1.0 eq.) in pyridine.

  • Addition of Acyl Chloride: Add 4-Methylnicotinoyl chloride (1.1 eq.) portion-wise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with 1 M HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Conditions

The choice of base and solvent can significantly impact the yield and purity of the final product. The following table provides a general guide for selecting appropriate conditions based on the amine substrate.

Amine TypeRecommended Base(s)Recommended Solvent(s)Typical Reaction Time
Primary Aromatic (Anilines) Triethylamine, PyridineDichloromethane, Acetonitrile2-6 hours
Primary Aliphatic Triethylamine, DIPEADichloromethane, THF1-3 hours
Secondary Aliphatic Triethylamine, PyridineDichloromethane, THF, Pyridine4-8 hours

Note: These are general recommendations. Optimization of reaction conditions may be necessary for specific substrates.

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is oven-dried and solvents are anhydrous. 4-Methylnicotinoyl chloride is highly reactive with water.

    • Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated. An excess is often beneficial.

    • Steric Hindrance: Highly hindered amines may react slower. In such cases, longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base may be required.

  • Side Reactions:

    • Double Acylation: With primary amines, ensure that the stoichiometry of the acyl chloride is not excessively high to minimize the formation of diacylated byproducts.

    • Reaction with Pyridine Nitrogen: While generally not a major issue under standard conditions, highly reactive amines could potentially interact with the pyridine ring. Careful control of reaction temperature and stoichiometry is advised.

  • Purification Challenges:

    • Residual Base: During work-up, ensure thorough washing to remove the base and its corresponding salt, as they can interfere with purification and characterization. Acidic washes are effective for removing amine-based bases.

    • Product Solubility: 4-methylnicotinamides can have varying solubilities. For purification by recrystallization, a careful selection of the solvent system is crucial. Trial-and-error with small amounts of the crude product is recommended.[8]

Experimental Workflow Visualization

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: General experimental workflow for amide synthesis.

Conclusion

4-Methylnicotinoyl chloride is a versatile and valuable reagent for the synthesis of a wide array of 4-methylnicotinamides. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors. By understanding the underlying reaction mechanism, carefully controlling experimental parameters, and employing appropriate purification techniques, high yields of desired amide products can be reliably achieved. The strategic incorporation of the 4-methylnicotinoyl moiety holds significant promise for the development of novel pharmaceuticals and functional materials.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Amide formation from acyl chloride (video). Khan Academy. [Link]

  • synthesis of amides from acid chlorides. YouTube. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Journal of the Chemical Society C: Organic. [Link]

  • Show how you would use appropriate acyl chlorides and amines to s... Pearson. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... ResearchGate. [Link]

  • A modification in the synthesis of N-methylnicotinamide chloride (3-carbamyl-1-methyl... PubMed. [Link]

  • A detailed study on the effect of different solvents and bases on the... ResearchGate. [Link]

  • An improved method of amide synthesis using acyl chlorides | Request PDF. ResearchGate. [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. University of Lahore. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-Methylnicotinoyl Chloride in the Synthesis of Novel Kinase Inhibitors

Introduction: The Rising Prominence of Substituted Pyridines in Kinase Inhibition The pyridine scaffold is a cornerstone in the design of contemporary kinase inhibitors, frequently serving as a key pharmacophore that int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Substituted Pyridines in Kinase Inhibition

The pyridine scaffold is a cornerstone in the design of contemporary kinase inhibitors, frequently serving as a key pharmacophore that interacts with the highly conserved ATP-binding site of protein kinases.[1] Its ability to form critical hydrogen bonds with the kinase hinge region often anchors the inhibitor, providing a stable foundation for achieving high potency.[1] Within this structural class, the strategic introduction of substituents onto the pyridine ring is a pivotal tactic in medicinal chemistry to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This application note delves into the utility of 4-Methylnicotinoyl chloride , a specialized heterocyclic building block, as a crucial intermediate in the synthesis of next-generation kinase inhibitors. The presence of the methyl group at the 4-position of the nicotinoyl core can offer distinct advantages, such as enhancing binding affinity through favorable hydrophobic interactions within the active site, improving metabolic stability, or steering the molecule's conformation to favor binding to the target kinase over off-target enzymes. The acyl chloride functionality provides a reliable and efficient handle for amide bond formation, a common linkage in many kinase inhibitor architectures.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-methylnicotinoyl chloride in kinase inhibitor synthesis. This document outlines detailed synthetic protocols, discusses the underlying mechanistic rationale, and presents a framework for the characterization and evaluation of the resulting inhibitors.

Core Application: Amide Bond Formation with 4-Methylnicotinoyl Chloride

The primary synthetic utility of 4-methylnicotinoyl chloride lies in its reactivity as an acylating agent to form robust amide bonds. This reaction is typically achieved by coupling the acyl chloride with a primary or secondary amine, which often constitutes the core of another heterocyclic system (e.g., pyrazole, pyrimidine, or indole) to construct the final kinase inhibitor.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 4-Methylnicotinoyl_chloride 4-Methylnicotinoyl chloride Kinase_Inhibitor N-substituted-4-methylnicotinamide (Kinase Inhibitor Precursor/Final Product) 4-Methylnicotinoyl_chloride->Kinase_Inhibitor Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) Amine_core R-NH2 (e.g., aminopyrazole) Amine_core->Kinase_Inhibitor

Caption: General workflow for amide synthesis using 4-Methylnicotinoyl chloride.

Experimental Protocols

The following protocols are representative examples of how 4-methylnicotinoyl chloride can be employed in the synthesis of a hypothetical N-(1H-pyrazol-3-yl)-4-methylnicotinamide, a scaffold present in some kinase inhibitors.

Protocol 1: Preparation of 4-Methylnicotinoyl Chloride from 4-Methylnicotinic Acid

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO2 and HCl) are gaseous and easily removed.[2]

Materials:

  • 4-Methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • To a stirred suspension of 4-methylnicotinic acid (1.0 eq) in anhydrous toluene (or DCM), add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • After the addition is complete, warm the reaction mixture to reflux and heat for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 4-methylnicotinoyl chloride can be used in the next step without further purification.

Protocol 2: Amide Coupling to Synthesize N-(1H-pyrazol-3-yl)-4-methylnicotinamide

Rationale: This step involves the nucleophilic attack of the amine on the electrophilic acyl chloride. A non-nucleophilic base is required to quench the HCl generated during the reaction.[3] The choice of solvent and temperature is critical to ensure a clean and efficient reaction.

Materials:

  • Crude 4-methylnicotinoyl chloride (from Protocol 1)

  • 3-Amino-1H-pyrazole

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-amino-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-methylnicotinoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the amine solution under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(1H-pyrazol-3-yl)-4-methylnicotinamide.

Mechanism of Action and the Role of the 4-Methylnicotinoyl Moiety

The synthesized N-substituted-4-methylnicotinamide can act as a competitive inhibitor at the ATP-binding site of a target kinase. The pyridine nitrogen and the amide moiety are often involved in forming key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine portion of ATP.

The 4-methyl group can play several roles:

  • Enhanced Hydrophobic Interactions: The methyl group can occupy a small hydrophobic pocket within the active site, increasing the binding affinity of the inhibitor.

  • Improved Selectivity: The steric bulk of the methyl group, although small, can create unfavorable interactions with off-target kinases that have a slightly different active site topography, thus improving the inhibitor's selectivity profile.

  • Favorable Conformational Effects: The methyl group can influence the dihedral angle between the pyridine ring and the amide linker, pre-organizing the molecule into a conformation that is more favorable for binding to the target kinase.

Targeted Kinase Signaling Pathway: An Example with the PI3K/Akt Pathway

Many kinase inhibitors target key nodes in signaling pathways that are dysregulated in diseases like cancer. The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4-Methylnicotinamide-based Akt Inhibitor Inhibitor->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical 4-methylnicotinamide-based Akt inhibitor.

Data Presentation: Characterization of the Synthesized Inhibitor

After synthesis and purification, the identity and purity of the N-(1H-pyrazol-3-yl)-4-methylnicotinamide should be confirmed using standard analytical techniques.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMRPeaks corresponding to the protons and carbons of the pyrazole and 4-methylpyridine moieties.
LC-MSA parent ion mass corresponding to the calculated molecular weight of the product.
Purity HPLC>95% purity.
Potency In vitro kinase assayIC₅₀ value against the target kinase (e.g., Akt).

Conclusion and Future Perspectives

4-Methylnicotinoyl chloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward use in amide bond formation allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The 4-methyl group offers a subtle yet powerful tool for medicinal chemists to optimize the potency, selectivity, and drug-like properties of their lead compounds. Future work in this area will likely involve the exploration of other substitutions on the nicotinoyl core in combination with a wide array of amine-containing heterocyclic fragments to discover next-generation kinase inhibitors with superior therapeutic profiles.

References

  • Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. PMC. [Link]

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]

  • Scholars Research Library - Der Pharma Chemica. [Link]

  • synthesis of amides from acid chlorides. YouTube. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 4-Methylnicotinamides via Acid Chloride Pathway

Introduction 4-Methylnicotinamides are a class of compounds with significant interest in pharmaceutical and medicinal chemistry. As derivatives of nicotinamide (a form of vitamin B3), they serve as important scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylnicotinamides are a class of compounds with significant interest in pharmaceutical and medicinal chemistry. As derivatives of nicotinamide (a form of vitamin B3), they serve as important scaffolds in the development of various therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of 4-methylnicotinamides through the highly efficient acid chloride pathway. This method involves the conversion of 4-methylnicotinic acid to its corresponding acid chloride, followed by amidation with a primary or secondary amine. The causality behind experimental choices, safety protocols, and analytical characterization are thoroughly discussed to ensure reproducibility and safety.

Theoretical Background: The Acyl Nucleophilic Substitution Mechanism

The synthesis of amides from acid chlorides is a classic example of nucleophilic acyl substitution.[1][2] The overall process can be conceptualized in two primary stages:

  • Activation of the Carboxylic Acid: The carboxylic acid group of 4-methylnicotinic acid is not sufficiently electrophilic to react directly with most amines, as a competing acid-base reaction dominates.[1][3] Therefore, it is first activated by converting it into a more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][4] These reagents transform the hydroxyl group of the carboxylic acid into an excellent leaving group (chlorosulfite or chloroglyoxylate, which then decompose), facilitating the formation of the highly electrophilic 4-methylnicotinoyl chloride.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[5][6] This addition step forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.[7] A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][4]

Reaction_Mechanism cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4_Methylnicotinic_Acid 4-Methylnicotinic Acid 4_Methylnicotinoyl_Chloride 4-Methylnicotinoyl Chloride 4_Methylnicotinic_Acid->4_Methylnicotinoyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate 4_Methylnicotinoyl_Chloride->Tetrahedral_Intermediate + Amine Amine->Tetrahedral_Intermediate 4_Methylnicotinamide 4-Methylnicotinamide Tetrahedral_Intermediate->4_Methylnicotinamide - Cl⁻ HCl HCl Base Base (e.g., TEA) Salt [Base-H]⁺Cl⁻ HClBase HClBase HClBase->Salt

Figure 1: General overview of the two-step synthesis of 4-methylnicotinamides.

Experimental Protocols

This section outlines the detailed, step-by-step procedures for the synthesis of a representative 4-methylnicotinamide.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methylnicotinic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Amine (e.g., Benzylamine)≥99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Saturated sodium bicarbonate solutionLaboratory gradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeFisher Scientific
Diethyl etherACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Step-by-Step Protocol: Synthesis of N-Benzyl-4-methylnicotinamide

Part A: Preparation of 4-Methylnicotinoyl Chloride

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be fitted with a drying tube containing calcium chloride or connected to a nitrogen/argon line to maintain an inert atmosphere.

  • Addition of Reagents: To the flask, add 4-methylnicotinic acid (5.0 g, 36.4 mmol). Suspend the acid in anhydrous dichloromethane (DCM, 40 mL).

  • Chlorination: While stirring, slowly add thionyl chloride (4.0 mL, 54.7 mmol, 1.5 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to accelerate the reaction.[8]

  • Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution. The initially cloudy suspension should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 4-methylnicotinoyl chloride is obtained as a solid or oil and is typically used in the next step without further purification.

Part B: Amidation with Benzylamine

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve benzylamine (4.3 mL, 39.4 mmol, 1.1 equivalents) and triethylamine (TEA, 7.6 mL, 54.7 mmol, 1.5 equivalents) in anhydrous DCM (50 mL).

  • Cooling: Cool the amine solution to 0°C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 4-methylnicotinoyl chloride from Part A in anhydrous DCM (20 mL) and add it to the addition funnel. Add the acid chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-4-methylnicotinamide.

Experimental_Workflow cluster_A Part A: Acid Chloride Synthesis cluster_B Part B: Amidation cluster_C Work-up & Purification A1 1. Add 4-methylnicotinic acid and anhydrous DCM to flask A2 2. Slowly add thionyl chloride A1->A2 A3 3. Reflux for 2-3 hours A2->A3 A4 4. Cool and remove excess reagents via rotary evaporation A3->A4 B3 3. Add acid chloride solution dropwise A4->B3 Crude 4-methylnicotinoyl chloride B1 1. Dissolve amine and TEA in anhydrous DCM B2 2. Cool to 0°C B1->B2 B2->B3 B4 4. Stir at room temperature for 2-4 hours B3->B4 C1 5. Quench with water and perform extractive work-up B4->C1 C2 6. Dry and concentrate organic layer C1->C2 C3 7. Purify by recrystallization or column chromatography C2->C3

Figure 2: Step-by-step experimental workflow for the synthesis of N-substituted 4-methylnicotinamides.

Results and Characterization

The successful synthesis of the target 4-methylnicotinamide should be confirmed by various analytical techniques.

ParameterExpected ResultAnalytical Method
Yield75-90%Gravimetric analysis
Melting PointSharp, consistent with literature valuesMelting point apparatus
Purity>98%HPLC, ¹H NMR
Structure ConfirmationConsistent with the proposed structure¹H NMR, ¹³C NMR, MS, IR

¹H NMR (400 MHz, CDCl₃) of N-Benzyl-4-methylnicotinamide (Expected): δ 8.45 (s, 1H), 8.39 (d, J = 5.0 Hz, 1H), 7.38-7.28 (m, 5H), 7.08 (d, J = 5.0 Hz, 1H), 6.30 (br s, 1H), 4.65 (d, J = 5.7 Hz, 2H), 2.45 (s, 3H).

Mass Spectrometry (ESI+) of N-Benzyl-4-methylnicotinamide (Expected): m/z 227.11 [M+H]⁺.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents used in this synthesis.[9][10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[12]

Reagent-Specific Hazards:

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.[13]

  • Acid Chlorides: Corrosive and moisture-sensitive. Can cause severe burns upon contact.[14]

  • Amines: Many amines are corrosive and toxic. Avoid inhalation of vapors and skin contact.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste should be collected in separate, properly labeled containers.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of acid chloride Incomplete reaction; moisture contamination.Ensure anhydrous conditions. Extend reflux time. Use fresh thionyl chloride.
Low yield of amide Incomplete reaction of acid chloride; hydrolysis of acid chloride.Ensure dropwise addition of acid chloride at 0°C. Check the purity of the amine.
Formation of multiple byproducts Side reactions due to excess heat or reactive impurities.Maintain proper temperature control. Purify starting materials if necessary.
Difficulty in purification Presence of unreacted starting materials or byproducts.Optimize the work-up procedure. Employ column chromatography with an appropriate solvent system.

Conclusion

The acid chloride method provides a robust and high-yielding pathway for the synthesis of 4-methylnicotinamides. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment and managing the reaction temperature, researchers can consistently obtain the desired products in high purity. The protocols and guidelines presented in this application note are designed to ensure both the success of the synthesis and the safety of the operator.

References

  • PrepChem.com. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

  • ChemistNate. (2022, January 28). Acid Chloride + Ammonia = Amide (Mechanism) [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [No valid URL provided in search results]
  • Reddit. (2025, January 15). Amide coupling [Online forum post]. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]

  • NIH Tetramer Core Facility - Emory University. (n.d.). Production Protocols. Retrieved from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved from [Link]

  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • NIH. (n.d.). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Retrieved from [Link]

  • PMC. (2021, January 20). 1-Methylnicotinamide is an immune regulatory metabolite in human ovarian cancer. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Characterization of Theophylline−Nicotinamide Cocrystal. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid.
  • PubChem - NIH. (n.d.). 4-Methylnicotinic acid | C7H7NO2 | CID 229163. Retrieved from [Link]

Sources

Application

esterification of alcohols with 4-Methylnicotinoyl chloride protocol

Executive Summary This protocol details the synthesis of esters derived from 4-methylnicotinoyl chloride and various alcohols (primary, secondary, and hindered). The reaction is characterized by specific steric challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of esters derived from 4-methylnicotinoyl chloride and various alcohols (primary, secondary, and hindered). The reaction is characterized by specific steric challenges due to the C4-methyl group located ortho to the C3-carbonyl center. While standard acylation protocols often fail to achieve high yields with this substrate due to steric shielding, this guide utilizes a Nucleophilic Catalysis (DMAP) strategy to accelerate the rate-determining step.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of prodrugs, heterocyclic building blocks, and nicotinic acid derivatives.

Scientific Foundation & Mechanistic Insight

The Steric Challenge (The "Ortho Effect")

The 4-methylnicotinoyl moiety presents a unique challenge compared to unsubstituted nicotinoyl derivatives. The methyl group at the C4 position exerts significant steric bulk adjacent to the reactive carbonyl at C3.

  • Consequence: Direct nucleophilic attack by the alcohol is kinetically retarded.

  • Risk: Extended reaction times with standard bases (e.g., Pyridine, Et3N alone) often lead to moisture-induced hydrolysis of the acid chloride before esterification is complete.

The Catalytic Solution: Acyl-Pyridinium Activation

To overcome the steric barrier, 4-(Dimethylamino)pyridine (DMAP) is employed not merely as a base, but as a super-nucleophilic catalyst.

Mechanism:

  • Activation: DMAP attacks the 4-methylnicotinoyl chloride faster than the alcohol, displacing the chloride ion.

  • Intermediate: A highly electrophilic N-acylpyridinium salt is formed. The positive charge on the nitrogen pulls electron density from the carbonyl, making it significantly more susceptible to nucleophilic attack.

  • Coupling: The alcohol attacks this activated intermediate, expelling DMAP and forming the ester.

  • Turnover: The auxiliary base (Triethylamine) scavenges the HCl proton, regenerating neutral DMAP.

Figure 1: DMAP-catalyzed activation cycle overcoming steric hindrance.

Materials & Equipment

ReagentSpecificationRole
4-Methylnicotinoyl Chloride HCl >97%, Solid saltElectrophile (Source)
Alcohol (R-OH) Dry / AnhydrousNucleophile
Dichloromethane (DCM) Anhydrous (<50 ppm H₂O)Solvent (High solubility)
Triethylamine (Et₃N) >99%, DryHCl Scavenger (Auxiliary Base)
DMAP 10-20 mol%Nucleophilic Catalyst
Sodium Bicarbonate (NaHCO₃) Saturated AqueousQuenching / Wash

Equipment:

  • Flame-dried round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas line (Nitrogen or Argon).

  • Ice-water bath (0°C).

Detailed Protocol

Step 1: Preparation (Inert Environment)
  • Flame-dry a 100 mL RBF and cool under a stream of nitrogen.

  • Charge the flask with 4-Methylnicotinoyl Chloride Hydrochloride (1.0 equiv).

    • Note: This reagent is often supplied as the HCl salt. If using the free base oil, adjust the auxiliary base equivalents accordingly (see Table 1 below).

  • Add Anhydrous DCM (concentration ~0.2 M relative to acid chloride).

  • Cool the suspension to 0°C using an ice bath.

Step 2: Base Addition & Activation
  • Add Triethylamine (Et₃N) dropwise via syringe.

    • Stoichiometry: If using Acid Chloride HCl salt , add 2.5 equiv (1.0 to neutralize salt + 1.5 to scavenge reaction HCl). If using free base, add 1.5 equiv .

  • Add DMAP (0.1 – 0.2 equiv) in one portion.

    • Observation: The suspension should clarify or change color as the free base acid chloride is liberated and the acyl-pyridinium intermediate forms. Stir at 0°C for 15 minutes.

Step 3: Esterification
  • Add the Alcohol (1.0 – 1.2 equiv) dissolved in a minimal amount of DCM dropwise to the cold reaction mixture.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Monitor: Stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for TLC) and appearance of the product spot.

Step 4: Workup (Critical for Pyridine Derivatives)

Safety Alert: Pyridine derivatives are amphoteric. Do not wash with strong acid (e.g., 1M HCl) to remove the DMAP, as this will protonate your product and extract it into the aqueous layer.

  • Quench: Add Saturated Aqueous NaHCO₃ (20 mL) to the reaction mixture. Stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Aqueous Extraction: Extract the aqueous layer once with fresh DCM (10 mL) to recover any trapped product.

  • Washing: Wash the combined organic layers with Brine (sat.[1] NaCl).[1]

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Flash Chromatography: Silica gel.

  • Eluent: Typically Hexanes/Ethyl Acetate or DCM/MeOH gradients.

  • Note: Since the product is basic, adding 1% Et₃N to the eluent can reduce streaking on silica.

Data & Optimization Guide

Table 1: Stoichiometry & Troubleshooting

ParameterStandard ConditionOptimization for Low Yield
Acid Chloride Form HCl SaltFree Base (Freshly distilled)
Base Equivalents 2.5 equiv Et₃N3.0 equiv DIPEA (Non-nucleophilic)
Catalyst (DMAP) 10 mol%50-100 mol% (Stoichiometric)
Temperature 25°CReflux (40°C in DCM)
Solvent DCM1,2-Dichloroethane (higher boiling)
Workup Logic Flowchart

Figure 2: Decision tree for workup to prevent product loss into aqueous phase.

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • DMAP Catalysis Review: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583. Link

  • Pyridine Ester Synthesis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. Link

  • Workup of Pyridine Derivatives: Standard protocols for amphoteric heterocycles adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Pearson. Link

Sources

Method

Application Note: Synthesis of 4-Methylnicotinoyl Chloride Hydrochloride Using Thionyl Chloride

Part 1: Strategic Overview & Critical Analysis Executive Summary The synthesis of 4-Methylnicotinoyl chloride (4-methylpyridine-3-carbonyl chloride) is a pivotal step in generating scaffold intermediates for kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Critical Analysis

Executive Summary

The synthesis of 4-Methylnicotinoyl chloride (4-methylpyridine-3-carbonyl chloride) is a pivotal step in generating scaffold intermediates for kinase inhibitors and other pyridine-based pharmacophores. While thionyl chloride (


) is the industry-standard reagent for converting carboxylic acids to acid chlorides, its application to 4-methylnicotinic acid  presents a unique chemoselective challenge often overlooked in generic protocols.[1]
The "Methyl-Group" Anomaly (Expert Insight)

Unlike simple nicotinic acid, 4-methylnicotinic acid possesses a methyl group ortho to the pyridine nitrogen and para to the carboxylic acid (depending on numbering, but typically C4-methyl, C3-carboxyl).

  • The Risk: Under vigorous neat reflux with thionyl chloride (76°C), electron-deficient methyl-substituted heterocycles can undergo radical chlorination at the methyl position, leading to trichloromethyl side products or chlorothio-intermediates (Davis & Scanlon, 1977).

  • The Solution: This protocol utilizes a controlled-temperature catalytic approach . By using Dichloromethane (DCM) or Toluene as a solvent and N,N-Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst, we lower the reaction temperature and accelerate the acyl chloride formation, kinetically favoring the desired product over the methyl-chlorinated impurity.

Part 2: Mechanism & Signaling Pathway

Reaction Mechanism

The transformation proceeds via a DMF-catalyzed cycle. DMF reacts with


 to form the reactive Vilsmeier Iminium species  (

), which activates the carboxylic acid more efficiently than

alone. This allows the reaction to proceed at lower temperatures, preserving the sensitive methyl group.

ReactionMechanism Substrate 4-Methylnicotinic Acid Product 4-Methylnicotinoyl Chloride HCl Substrate->Product Nucleophilic Acyl Substitution Byproducts SO2 (g) + HCl (g) Substrate->Byproducts Reagent SOCl2 Intermediate Vilsmeier Intermediate Reagent->Intermediate Activation Catalyst DMF (Cat.) Catalyst->Intermediate Intermediate->Product Cl- Transfer

Figure 1: DMF-catalyzed conversion of 4-methylnicotinic acid to its acid chloride salt.

Part 3: Materials & Safety Protocols

Reagents & Equipment
ComponentGrade/SpecRole
4-Methylnicotinic Acid >98% PuritySubstrate
Thionyl Chloride (

)
ReagentPlus®, 99.5%Chlorinating Agent
DMF (N,N-Dimethylformamide) AnhydrousCatalyst
Dichloromethane (DCM) Anhydrous (stab. w/ amylene)Solvent (Low Temp Control)
Toluene AnhydrousAzeotropic Drying Agent
Nitrogen/Argon Ultra-high purityInert Atmosphere
Safety Directives (HSE)
  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    . Corrosive and lachrymator. Handle only in a fume hood.
  • Pyridine Hydrochloride Salts: The product is a pyridine salt.[2][3] Pyridine derivatives can be neurotoxic. Avoid dust inhalation.

  • Gas Evolution: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    gas. An acid gas scrubber (NaOH trap) is mandatory.

Part 4: Detailed Experimental Protocol

Phase A: Setup and Activation
  • Drying: Oven-dry a 2-neck Round Bottom Flask (RBF), reflux condenser, and stir bar at 120°C for 2 hours. Assemble hot under

    
     flow.
    
  • Scrubber Setup: Connect the top of the condenser to an oil bubbler, then to a trap containing 10% NaOH solution to neutralize evolved gases.

Phase B: Reaction (The "Low-Temp" Method)
  • Charging: Charge the RBF with 4-Methylnicotinic Acid (1.0 equiv, e.g., 5.0 g).

  • Solvent: Add Anhydrous DCM (5–8 volumes, e.g., 25–40 mL). The acid will likely remain as a suspension.

    • Expert Note: DCM (bp 40°C) is chosen to prevent thermal degradation. If solubility is extremely poor, Toluene (bp 110°C) can be used, but keep the bath temperature below 60°C.

  • Catalyst: Add DMF (0.05 equiv, approx. 3–5 drops).

  • Reagent Addition: Add Thionyl Chloride (2.0–3.0 equiv) dropwise via a syringe or addition funnel over 10 minutes.

    • Observation: Gas evolution (

      
      ) will begin immediately.
      
  • Reflux: Heat the mixture to gentle reflux (Bath temp: 45°C for DCM). Stir vigorously.

    • Timeline: 2–4 hours.

    • Endpoint: The suspension should clarify into a solution (or a fine suspension of the HCl salt) as the carboxylic acid is consumed. Gas evolution will cease.

Phase C: Workup & Isolation[6]
  • Concentration: Cool the reaction to Room Temperature (RT). Concentrate the mixture in vacuo (Rotavap) at <40°C to remove solvent and excess

    
    .
    
    • Caution: Ensure the pump is protected with a cold trap to catch

      
       vapors.
      
  • Azeotropic Drying (Critical Step):

    • The residue will likely be a sticky yellow/orange oil or semi-solid (the hydrochloride salt).

    • Add Anhydrous Toluene (10 mL) to the residue.

    • Concentrate in vacuo again.

    • Repeat this step 2–3 times.

    • Why? This removes trace thionyl chloride, which interferes with subsequent nucleophilic substitutions (e.g., amidation).

  • Final Product: The resulting off-white to pale yellow solid is 4-Methylnicotinoyl chloride hydrochloride .

    • Storage: Use immediately or store under Argon at -20°C. Hydrolyzes rapidly in moist air.

Part 5: Quality Control & Characterization

Since acid chlorides are unstable on silica gel and difficult to analyze directly by LCMS (hydrolysis to acid), the Methyl Ester Derivatization Test is the standard QC method.

Derivatization Protocol (For Analysis)
  • Take a small aliquot (20 mg) of the crude acid chloride.

  • Quench into 0.5 mL dry Methanol (MeOH).

  • Shake for 5 minutes.

  • Analyze by HPLC/LCMS.

    • Target: Methyl 4-methylnicotinate.

    • Impurity: 4-Methylnicotinic acid (indicates incomplete conversion or hydrolysis).

Expected Analytical Data
ParameterSpecification
Appearance Off-white to yellow hygroscopic solid
Solubility Reacts with water/alcohols; Soluble in DCM, Chloroform
IR (Neat) ~1780 cm⁻¹ (C=O stretch, Acid Chloride)
LCMS (as Ester) [M+H]⁺ corresponding to Methyl Ester (MW of Acid + 14)

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Dark/Black Product Thermal decomposition or PolymerizationLower bath temp. Ensure

atmosphere. Use DCM instead of neat

.
Residual

Smell
Incomplete workupRepeat Toluene azeotrope 3x. Dry under high vacuum for 2 hours.
Low Yield (Hydrolysis) Moisture ingressCheck glassware drying.[3] Use fresh anhydrous solvents.
Unreacted Acid Insufficient activationIncrease DMF catalyst amount. Ensure

quality (not old/yellow).

Part 7: Workflow Visualization

Workflow Start Start: 4-Methylnicotinic Acid Setup Suspend in DCM + Cat. DMF Start->Setup Addition Add SOCl2 (Dropwise) Control Exotherm Setup->Addition Reflux Reflux 2-4h (45°C) Monitor Gas Evolution Addition->Reflux Evap Evaporate Volatiles (Remove excess SOCl2) Reflux->Evap Azeotrope Azeotrope w/ Toluene (3x) CRITICAL STEP Evap->Azeotrope Final Isolate 4-Methylnicotinoyl Chloride HCl Salt Azeotrope->Final

Figure 2: Step-by-step process flow for the synthesis and isolation.[4][5]

References

  • Davis, M., & Scanlon, D. B. (1977).[1] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-436.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Org. Synth. (2011). Discussion on Thionyl Chloride Handling and Safety. Organic Syntheses.

  • ChemicalBook. (n.d.).[6] 4-Chloronicotinic acid Synthesis and Precursors. (Context on pyridine acid chloride stability).

Sources

Application

Application Note: Strategic Utilization of 4-Methylnicotinoyl Chloride in Fragment-Based Drug Discovery

Executive Summary This guide details the application of 4-methylnicotinoyl chloride (hydrochloride salt) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While the nicotinamide motif is a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-methylnicotinoyl chloride (hydrochloride salt) as a high-value building block in Fragment-Based Drug Discovery (FBDD). While the nicotinamide motif is a "privileged scaffold" in medicinal chemistry—particularly for kinase inhibitors—the introduction of the 4-methyl group provides critical vectoral growth and conformational control often missing in the unsubstituted parent. This note covers the mechanistic rationale for its use, a validated parallel synthesis protocol for library generation, and strategies for leveraging its unique steric properties to improve selectivity and solubility.

Part 1: The Chemical Advantage – Why 4-Methylnicotinoyl Chloride?

The "Privileged" Nicotinamide Scaffold

The nicotinamide moiety is ubiquitous in kinase inhibitors (e.g., Imatinib, Sorafenib, Regorafenib) because the pyridine nitrogen (N1) and the amide NH often form a donor-acceptor pair that mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region.

The "Magic Methyl" Effect: Conformational Control

The addition of a methyl group at the C4 position (ortho to the carbonyl) is not merely a lipophilic modification; it is a conformational switch .

  • Planarity Breaking: In unsubstituted nicotinamides, the amide bond tends to be coplanar with the pyridine ring to maximize conjugation. The 4-methyl group introduces steric clash with the amide carbonyl oxygen, forcing the amide bond to twist out of the pyridine plane (torsion angle

    
    ).
    
  • Selectivity Handle: This twist prevents the molecule from binding to "flat" pockets, thereby filtering out promiscuous binding events. It biases the ligand toward kinases that can accommodate (or require) a twisted conformation, often improving selectivity profiles.

  • Solubility: By disrupting planar stacking (pi-pi interactions) in the crystal lattice, the 4-methyl group significantly lowers the melting point and improves thermodynamic solubility compared to the flat parent compound ("escaping flatland").

Metabolic Stability

The C4 position of the pyridine ring is a common site for oxidative metabolism (oxidation to the N-oxide or pyridone). Blocking this site with a methyl group can extend the metabolic half-life (


) of the fragment.

Part 2: Experimental Protocol – Parallel Library Synthesis

Reagent Profile
  • Compound: 4-Methylnicotinoyl chloride hydrochloride

  • CAS: 155136-54-2 (chloride), 10604-55-4 (acid precursor)

  • Physical State: White to off-white hygroscopic solid.

  • Stability: Hydrolyzes rapidly in moist air to 4-methylnicotinic acid. Store under Argon/Nitrogen at -20°C.

Protocol: Amide Coupling in 96-Well Format

This protocol is designed for the high-throughput synthesis of a fragment library, coupling 4-methylnicotinoyl chloride with diverse amine "partners" (anilines, aliphatic amines).

Materials:

  • 4-Methylnicotinoyl chloride HCl (1.2 equiv)

  • Diverse Amine Library (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amines are polar)

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine)

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Amine Stock: Dissolve each amine (0.1 mmol) in 500 µL anhydrous DCM in a 2 mL vial or 96-well deep-well plate.

    • Acyl Chloride Stock: Immediately prior to use, dissolve 4-methylnicotinoyl chloride HCl in anhydrous DCM (concentration: 0.24 M). Note: If the salt does not dissolve fully, add 0.5 equiv of DIPEA to the stock to liberate the free base form in situ.

  • Reaction Assembly:

    • Add 1.2 equiv (500 µL) of the Acyl Chloride stock to each amine well.

    • Immediately add 3.5 equiv of DIPEA.

    • Seal the plate/vials with a PTFE-lined cap.

    • Agitation: Shake at room temperature (RT) for 4–12 hours. Do not heat unless using sterically hindered anilines.

  • Monitoring:

    • Check one random well by LCMS. The mass shift should be +119 Da (Nicotinoyl fragment) - 1 (H) = +118 Da.

  • Workup (Solid Phase Extraction):

    • Add PS-Trisamine resin (3 equiv relative to excess acid chloride) to each well. This scavenges unreacted acyl chloride and the hydrolyzed acid.

    • Shake for 2 hours at RT.

    • Filter the reaction mixture through a coarse frit filter plate into a receiving plate.

    • Wash the resin with 2 x 200 µL DCM.

  • Evaporation:

    • Remove solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Validation Criteria:

  • Purity: >90% by UV (254 nm).

  • Identity: Confirmed by ESI-MS.

Part 3: Strategic Application – The "Fragment Growing" Workflow

In FBDD, this molecule serves as a "seed." Once a weak binder (


 ~mM) is identified, the 4-methylnicotinoyl motif allows for specific growth vectors.
Workflow Visualization

The following diagram illustrates the decision tree for optimizing a hit containing this scaffold.

FBDD_Workflow Start Fragment Screen Hit (4-Methylnicotinamide Core) Decision Analyze Binding Mode (X-Ray / Docking) Start->Decision Path_A Vector A: Pyridine Nitrogen (Hinge Interaction) Decision->Path_A H-Bond Identified Path_B Vector B: 4-Methyl Group (Hydrophobic Pocket) Decision->Path_B Steric Clash/Pocket Path_C Vector C: Amide Linker (Solvent Front) Decision->Path_C Solvent Exposure Opt_A Optimize H-Bond (Change pKa of Pyridine) Path_A->Opt_A Opt_B Exploit Twist (Selectivity vs. Flat Kinases) Path_B->Opt_B Opt_C Grow Fragment (Add Solubilizing Group) Path_C->Opt_C Result Lead Candidate (High Potency/Selectivity) Opt_A->Result Opt_B->Result Conformational Lock Opt_C->Result

Figure 1: Decision matrix for evolving a 4-methylnicotinoyl fragment hit. The "Vector B" path highlights the unique utility of the methyl group for selectivity.

Part 4: Troubleshooting & Critical Considerations

Hydrolysis & Handling
  • Issue: Low yields or presence of nicotinic acid in LCMS.

  • Cause: The acyl chloride is highly moisture-sensitive.

  • Solution: If the commercial HCl salt is old, convert the corresponding acid (4-methylnicotinic acid) to the chloride in situ using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM. This ensures a fresh reactive species.

Atropisomerism Risks
  • Observation: Splitting of peaks in NMR or chiral HPLC.

  • Explanation: If the amine partner is also ortho-substituted (e.g., 2-chloroaniline), the rotation around the amide bond may be restricted enough to create stable atropisomers (rotational enantiomers) at room temperature.

  • Action: Perform Variable Temperature (VT) NMR to determine the rotational barrier. If

    
     kcal/mol, the isomers may be separable. This is a critical "Go/No-Go" decision point for development—racemizing drugs are generally avoided unless the barrier is very low (rapid interconversion) or very high (single isomer isolation).
    
Regiochemistry (Nucleophilic Attack)
  • Issue: Formation of DMAP-like adducts.

  • Mechanism: Pyridine rings are nucleophilic. In the presence of strong activating agents, the pyridine nitrogen can attack the acyl chloride of another molecule, leading to polymerization or N-acyl salts.

  • Prevention: Always add the base (DIPEA) after mixing the amine and the acyl chloride, or ensure the amine is in excess during the addition.

References

  • Structure-Based Design of Kinase Inhibitors

    • Title: Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.

    • Source:Journal of Medicinal Chemistry, 2006.
    • URL:[Link]

  • Conformational Control in Drug Design

    • Title: Atropisomerism in medicinal chemistry: challenges and opportunities.
    • Source:Future Medicinal Chemistry, 2018.
    • URL:[Link]

  • Fragment-Based Discovery Methodologies

    • Title: Fragment-Based Lead Discovery Str
    • Source:Molecules, 2023.
    • URL:[Link]

  • Title: 4-Methylnicotinoyl chloride hydrochloride Product Page.

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 4-Methylnicotinoyl chloride during storage

The following technical guide is structured as a Level 3 Engineering Support resource. It moves beyond generic advice to address the specific mechanistic failures associated with 4-Methylnicotinoyl chloride. Subject: Sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support resource. It moves beyond generic advice to address the specific mechanistic failures associated with 4-Methylnicotinoyl chloride.

Subject: Stability Protocol & Hydrolysis Prevention for 4-Methylnicotinoyl Chloride Status: Open Assigned Specialist: Senior Application Scientist, Reagent Stability Unit[1]

Executive Summary

You are likely accessing this guide because you have observed a white crust formation , pressure buildup upon opening the vial, or unexpectedly low yields in your acylation reactions.

4-Methylnicotinoyl chloride is not merely "moisture sensitive"; it is autocatalytically unstable in the presence of water.[1] Unlike standard alkyl acid chlorides, the presence of the pyridine ring creates a unique degradation loop. Upon hydrolysis, the generated HCl does not just off-gas; it protonates the pyridine nitrogen, forming a non-reactive hydrochloride salt crust that traps further moisture, accelerating bulk decomposition.

This guide provides the mechanistic logic , storage SOPs , and rescue protocols required to maintain reagent integrity.

Module 1: The Degradation Mechanism

To prevent hydrolysis, you must understand the enemy. The degradation of 4-Methylnicotinoyl chloride is a self-feeding cycle.[1]

The "Vicious Cycle" of Pyridine Acid Chloride Hydrolysis

Standard acid chlorides hydrolyze to release HCl gas. However, the basic nitrogen in the 4-Methylnicotinoyl scaffold acts as an internal "HCl sponge."

  • Moisture Ingress: Ambient humidity enters via a compromised septum or permeable seal (e.g., Parafilm).[1]

  • Hydrolysis Event: Water attacks the carbonyl carbon, releasing HCl and 4-methylnicotinic acid.[1]

  • Salt Formation (The Trap): The released HCl protonates the pyridine nitrogen of neighboring intact molecules or the hydrolysis product.

  • Caking: This ionic salt formation changes the physical state from a free-flowing solid/oil to a hard, hygroscopic crust.[1] This crust pulls in more water from the atmosphere.[1]

Visualization: The Autocatalytic Pathway

The following diagram illustrates why a minor seal failure leads to total reagent loss.

HydrolysisCycle Start 4-Methylnicotinoyl Chloride (Intact) Reaction Hydrolysis Reaction Start->Reaction Exposed to Moisture Moisture Ingress (H₂O) Moisture->Reaction Products 4-Methylnicotinic Acid + HCl (Gas) Reaction->Products Trapping HCl Protonates Pyridine Ring Products->Trapping Internal Acid Base Rxn Salt Hygroscopic Salt Crust (Autocatalyst) Trapping->Salt Salt->Start Contaminates Bulk Reagent Salt->Moisture Absorbs more Atmospheric Water

Figure 1: The autocatalytic degradation cycle.[1] Note the feedback loop (red dashed line) where the degradation product actively accelerates further moisture absorption.

Module 2: Storage & Handling Protocols (SOPs)

Standard Operating Procedure: MNC-STG-01

The Primary Barrier (Container)
  • DO NOT rely on the original shipping bottle for long-term storage once opened.[1]

  • DO NOT use Parafilm.[1] It is permeable to water vapor over time.[1]

  • RECOMMENDED: Transfer to a Schlenk flask or a vial with a Teflon-lined screw cap stored inside a secondary desiccator.

The Atmosphere
  • Argon vs. Nitrogen: Argon is superior.[1] Being heavier than air, Argon creates a "blanket" over the reagent when the bottle is opened, whereas Nitrogen mixes more rapidly with air.

  • Technique: Always backfill the container with inert gas before resealing.[1]

Temperature Control
  • Set Point: -20°C (Freezer).

  • Critical Step: Allow the container to warm to room temperature inside a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation on the reagent surface, triggering the cycle described in Figure 1.

Comparison of Storage Methods
Storage MethodProtection LevelEstimated Shelf LifeRisk Factor
Original Bottle + Parafilm (Fridge) Low1-2 WeeksParafilm breathes; condensation likely.[1]
Vial in Ziplock + Desiccant (Freezer) Medium1-3 MonthsZiplock is not a gas barrier.[1]
Schlenk Flask under Argon (Freezer) High6-12 MonthsBest practice.[1]
Glovebox (N₂ atmosphere) Maximum>1 YearIdeal, but operationally burdensome.[1]

Module 3: Troubleshooting & Rescue (FAQs)

Q1: The reagent has turned into a hard white solid (caked). Is it usable?

  • Diagnosis: This indicates significant hydrolysis.[1] The "crust" is likely the hydrochloride salt of the hydrolyzed acid.

  • Action:

    • Do not scrape the crust and use it directly; your stoichiometry will be wrong (excess acid/HCl).[1]

    • Rescue Attempt: If you have a large amount, you can attempt sublimation (if the vacuum is high enough) or recrystallization from anhydrous chloroform/hexane (under inert atmosphere), though purchasing fresh reagent is safer for critical GMP steps.[1]

Q2: I hear a "pop" when I open the bottle.

  • Diagnosis: Pressure buildup from HCl gas generation.[1]

  • Immediate Action: Vent the bottle in a fume hood. This confirms hydrolysis has occurred.[1] Perform the Quality Control Test (Module 4) before using in a reaction.

Q3: The color changed from off-white to yellow/orange.

  • Diagnosis: While hydrolysis usually yields white solids, yellowing suggests oxidation of the pyridine ring (N-oxide formation) or trace polymerization.

  • Verdict: If the physical state is still free-flowing, it may still be 90%+ active.[1] Run a QC check.

Q4: Can I use a drying agent like Silica or Molecular Sieves directly in the bottle?

  • Answer: NO.

    • Silica: Contains surface hydroxyl groups (-OH) that will react with the acid chloride, destroying it.[1]

    • Molecular Sieves: Often contain trapped water or basic sites (aluminosilicates) that catalyze hydrolysis.[1]

    • Correct Method: Use drying agents (P₂O₅ or Drierite) in the secondary container (desiccator), never in direct contact with the reagent.

Module 4: Quality Control (The "Methanol Quench")

Never commit valuable starting material to a reaction without validating the acid chloride activity. This simple test distinguishes active reagent from hydrolyzed "dead" weight.[1]

Protocol: MNC-QC-01

  • Sampling: Take a small aliquot (~10 mg) of the 4-Methylnicotinoyl chloride.[1]

  • Quench: Dissolve it in 1 mL of anhydrous Methanol .

    • Chemistry:R-COCl + MeOH -> R-COOMe + HCl

    • Hydrolyzed impurity:[1]R-COOH + MeOH -> No Reaction (without catalyst/heat).[1]

  • Analysis: Inject into HPLC or run GC-MS .

  • Interpretation:

    • Peak A (Methyl Ester): Represents active acid chloride.[1]

    • Peak B (Free Acid): Represents already hydrolyzed material.[1]

    • Calculation: Purity % = [Area Ester / (Area Ester + Area Acid)] * 100

Decision Logic for Reagent Use

DecisionTree Check Visual Inspection Flowing Free Flowing? Check->Flowing Caked Caked/Crusty? Check->Caked QC Run MeOH Quench (HPLC/GC) Flowing->QC Purify Recrystallize or Discard Caked->Purify Use Proceed to Synthesis QC->Use >95% Ester QC->Purify <80% Ester Adjust Adjust Stoichiometry QC->Adjust 80-95% Ester

Figure 2: Decision matrix for determining reagent viability.

References

  • BenchChem. (2025).[1][2][3] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to Acyl Chlorides. Retrieved from [1]

  • Wipf, P. (2014).[1][4][5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry.[1] Retrieved from

  • PubChem. (2025).[1] Nicotinoyl Chloride - Compound Summary.[1][6][7] National Center for Biotechnology Information.[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Handling and Storage of Acid Chlorides Technical Bulletin.[1] (General reference for acid chloride storage protocols).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for purification of acid halides).

Sources

Optimization

Technical Support Center: Purification of 4-Methylnicotinoyl Chloride

Topic: Removal of Excess Thionyl Chloride ( ) Executive Summary The synthesis of 4-Methylnicotinoyl chloride involves the chlorination of 4-methylnicotinic acid using thionyl chloride ( ). A critical quality attribute (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Excess Thionyl Chloride ( )

Executive Summary

The synthesis of 4-Methylnicotinoyl chloride involves the chlorination of 4-methylnicotinic acid using thionyl chloride (


). A critical quality attribute (CQA) for the isolated intermediate is the complete absence of residual 

, which will otherwise compete with nucleophiles (amines, alcohols) in subsequent coupling steps, leading to impurities and yield loss.[1]

Because the target molecule contains a basic pyridine nitrogen, it is most stable and commonly isolated as the hydrochloride salt (4-methylnicotinoyl chloride


 HCl). This guide details the azeotropic removal of thionyl chloride and troubleshooting for common isolation issues (e.g., "oiling out").

Core Protocol: The "Toluene Chase"

Objective: Remove residual


 via azeotropic distillation to <0.1% w/w.
Reagents & Equipment[2][3][4][5]
  • Solvent: Anhydrous Toluene (preferred) or Dichloromethane (DCM).[1]

  • Equipment: Rotary Evaporator with a solvent trap (filled with aqueous NaOH to neutralize acidic vapors).

  • Bath Temperature: 40–50°C (Do not exceed 60°C to prevent degradation).

Step-by-Step Workflow
  • Bulk Removal: Upon reaction completion, concentrate the reaction mixture under reduced pressure (vacuum) to remove the bulk of excess

    
    .[1] The residue will likely be a yellow/brown oil or semi-solid.
    
  • The Chase (Cycle 1):

    • Redissolve the crude residue in anhydrous toluene (approx. 3–5 mL per gram of starting material).

    • Why Toluene? Toluene (BP 110.6°C) boils higher than

      
       (BP 74.6°C) and forms a binary system that helps entrain and carry off the lower-boiling chloride.[1][2] It is also non-reactive toward the acid chloride [1, 2].
      
  • Evaporation: Concentrate to dryness under vacuum.

  • Repetition (Cycles 2-3): Repeat the toluene addition and evaporation step at least two more times .

    • Visual Cue: The residue should transition from a gummy oil to a more defined solid/crystalline mass as the thionyl chloride (which solvates the product) is removed.

  • Final Drying: Place the flask under high vacuum (<1 mbar) for 1–2 hours.

Workflow Visualization

G Start Reaction Mixture (Product + Excess SOCl2) BulkEvap 1. Bulk Evaporation (Vacuum, 40°C) Start->BulkEvap Residue Crude Residue (Likely Oil) BulkEvap->Residue AddTol 2. Add Toluene (The 'Chaser') Residue->AddTol AzeoEvap 3. Azeotropic Evap (Remove SOCl2) AddTol->AzeoEvap Check Repeat x3? AzeoEvap->Check Check->AddTol No (Cycle < 3) Final 4-Methylnicotinoyl Chloride HCl (Solid) Check->Final Yes (Done)

Figure 1: Standard operating procedure for azeotropic removal of thionyl chloride.

Troubleshooting Guide

Issue: "My product is a sticky brown oil and won't solidify."

This is the most common issue with pyridine-based acid chlorides. It usually indicates trapped solvent or slight impurities preventing the crystal lattice of the HCl salt from forming.

Probable CauseCorrective Action
Trapped

The product is highly soluble in

. If significant thionyl chloride remains, it acts as a solvent.[1] Action: Perform 2 more toluene chases.
Vilsmeier Impurity Did you use DMF as a catalyst? Excess DMF forms a non-volatile Vilsmeier reagent oil.[3] Action: Use minimal DMF (1-2 drops max) in future runs. For current batch, trituration is required.[1]
Super-saturation The oil is actually the product but needs a nucleation event. Action: See "Trituration Protocol" below.
The Trituration Protocol (Forcing Solidification)

If the toluene chase leaves an oil:

  • Suspend the oil in a small volume of anhydrous Diethyl Ether or n-Heptane (the product is insoluble in these, but impurities/solvents are soluble).

  • Scratch the side of the flask vigorously with a glass spatula while cooling in an ice bath.

  • The oil should harden into a solid. Decant the supernatant (which contains impurities) and dry the solid under vacuum [3, 4].

Troubleshooting Logic

T Issue Issue: Product is Sticky Oil Q_DMF Was excess DMF used (>5 mol%)? Issue->Q_DMF Sol_DMF Contamination likely. Hard to purify. Restart with cat. DMF. Q_DMF->Sol_DMF Yes Q_Chase Toluene Chase performed < 3 times? Q_DMF->Q_Chase No Act_Chase Perform Toluene Chase again Q_Chase->Act_Chase Yes Act_Trit Triturate with Anhydrous Ether/Heptane Q_Chase->Act_Trit No (Already done)

Figure 2: Decision tree for handling oily residues.

Frequently Asked Questions (FAQs)

Q1: Can I wash the product with water or bicarbonate to remove the thionyl chloride? A: ABSOLUTELY NOT. Acid chlorides, especially nicotinoyl chlorides, are extremely moisture-sensitive.[1] Washing with water will violently hydrolyze the product back to 4-methylnicotinic acid and release HCl gas [1]. All purification must be anhydrous (distillation/sublimation/trituration).[1]

Q2: Why is my product turning pink/red? A: Pyridine acid chlorides are prone to discoloration due to trace hydrolysis or oxidation.

  • White/Off-White: High purity.[4]

  • Yellow/Tan: Acceptable for most reactions.

  • Pink/Red: Indicates degradation or presence of free iodine/impurities if HI was used (unlikely here) or polymerization.[1] If the NMR is clean, the color is likely a trace impurity and may not affect the next step.

Q3: How do I store the purified 4-Methylnicotinoyl chloride? A: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container at -20°C . Wrap the cap with Parafilm. Moisture ingress will convert the surface to the carboxylic acid solid.

Q4: I don't have Toluene. Can I use Hexane? A: Hexane is a poor solvent for the "chase" because it does not dissolve the thionyl chloride as effectively as toluene, nor does it swell the oily residue well to release trapped volatiles. DCM is a better alternative to Toluene than Hexane, though Toluene remains the gold standard for this application [2].[1]

Data Summary: Physical Properties

ComponentBoiling PointRoleRemoval Method
Thionyl Chloride 74.6°CReagentVacuum Distillation
Toluene 110.6°CAzeotropic AgentVacuum Distillation
4-Methylnicotinoyl chloride >200°C (dec)ProductRemains in flask
DMF 153°CCatalystDifficult (remains as oil if excess used)

References

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Organic Syntheses . Coll. Vol. 10, p. 207 (2004).[1] Preparation of acid chlorides and removal of thionyl chloride via co-distillation.[5]Link[1]

  • ResearchGate Discussion . Efficient method to distill thionyl chloride and remove traces.[5] Accessed 2024. Link

  • BenchChem Technical Support . Removal of Excess Thionyl Chloride.[2][5][6]Link[1]

Sources

Troubleshooting

optimizing yield of 4-Methylnicotinoyl chloride amidation reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting of 4-Methylnicotinoyl Chloride Amidation Executive Summary The amidation of 4-m...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization & Troubleshooting of 4-Methylnicotinoyl Chloride Amidation

Executive Summary

The amidation of 4-methylnicotinoyl chloride presents unique challenges compared to standard benzoyl chloride couplings.[1] The presence of the methyl group at the C4 position—ortho to the carbonyl at C3—introduces steric strain and electron-donating effects that reduce electrophilicity. Furthermore, the basic pyridine nitrogen creates a risk of self-quaternization (dimerization) if the acid chloride is not handled as a hydrochloride salt.

This guide provides a field-proven protocol to maximize yield, minimize side reactions, and ensure reproducibility.

Part 1: The Optimized Protocol (Self-Validating Workflow)

This protocol is designed as a "self-validating" system.[2] Each step contains a checkpoint to verify success before proceeding, preventing wasted reagents on a failed batch.

Phase A: Preparation of 4-Methylnicotinoyl Chloride HCl Salt

Note: Commercial acid chlorides degrade.[2] Fresh preparation from 4-methylnicotinic acid is recommended for yields >85%.[2]

Reagents: 4-Methylnicotinic acid (1.0 eq), Thionyl Chloride (


, 5.0 eq), DMF (catalytic, 2-3 drops), Toluene (anhydrous).[2]
  • Suspension: Suspend the acid in anhydrous toluene (0.5 M concentration).

  • Activation: Add

    
     dropwise at room temperature, followed by catalytic DMF.
    
  • Reflux: Heat to 80°C for 2-3 hours.

    • Checkpoint 1 (Visual): The reaction is complete when gas evolution (

      
      ) ceases and the solid dissolves completely to form a clear solution.
      
  • Isolation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene (
    
    
    
    ) to remove residual acid gases.
    • Critical Step: Do not neutralize.[2] Isolate the resulting off-white solid as the Hydrochloride Salt . The free base is unstable and prone to dimerization.

Phase B: The Amidation Reaction

Reagents: 4-Methylnicotinoyl chloride HCl (1.0 eq), Amine (1.1 eq), DIPEA (N,N-Diisopropylethylamine, 3.5 eq), DCM (anhydrous).[2]

  • Base Scavenger Setup: Dissolve the Amine and DIPEA in dry DCM under nitrogen at

    
    .
    
    • Why 3.5 eq Base? You need 1 eq to neutralize the HCl salt of the acid chloride, 1 eq to neutralize the HCl generated during amidation, and 1.5 eq to keep the pyridine ring unprotonated and the amine nucleophilic.

  • Controlled Addition: Suspend/dissolve the Acid Chloride HCl salt in a minimal amount of DCM (or add as a solid in portions) to the amine solution at

    
    .
    
    • Thermodynamic Control: The reaction is exothermic.[] Maintain internal temperature

      
       to prevent attack at the pyridine nitrogen.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint 2 (Monitoring): Quench a 50 µL aliquot with Methanol. Analyze via LC-MS.

      • Target: Amide mass (

        
        ).
        
      • Trace: Methyl ester (from unreacted acid chloride). If Methyl ester > 5%, add 0.2 eq more amine and stir 1 hr.

      • Failure Mode: If 4-methylnicotinic acid peak is high, moisture ingress occurred.[2]

Part 2: Troubleshooting & FAQs

Q1: My yield is consistently low (40-50%), and I see starting material acid in the workup. Why?

Diagnosis: Hydrolysis or "Base Starvation."[2]

  • Root Cause 1 (Hydrolysis): The acid chloride is extremely hygroscopic. If your solvent was not dried (Karl Fischer water < 50 ppm), the chloride reverts to the acid before reacting with the amine.

  • Root Cause 2 (Base Starvation): If you used only 1-2 equivalents of base, the HCl released protonates your amine reactant, rendering it non-nucleophilic.[2]

  • Solution: Ensure anhydrous conditions and increase DIPEA to 3.5–4.0 equivalents.

Q2: The reaction mixture turned dark brown/black. Is the product ruined?

Diagnosis: Pyridine Oxidation or Polymerization.

  • Mechanism: Pyridine rings are susceptible to N-oxide formation or nucleophilic attack at the C2/C6 positions if left too long in the presence of activated acylating agents without a nucleophile.

  • Solution: This is often cosmetic.[2] Perform a silica plug filtration.[2] If the color persists, wash the organic layer with 10% sodium thiosulfate (mild reducing agent) during workup to remove oxidative byproducts.

Q3: I see a major impurity with Mass = [Product x 2]. What is this?

Diagnosis: Dimerization (Self-Acylation).[2]

  • Mechanism: In the absence of sufficient steric hindrance or if the amine addition is too slow, the pyridine nitrogen of one acid chloride molecule attacks the carbonyl of another, forming a reactive N-acyl pyridinium dimer.

  • Solution: Reverse the addition order. Add the Acid Chloride to the Amine/Base mixture (as described in Phase B). This ensures the acid chloride always encounters a high concentration of the amine nucleophile, kinetically favoring amidation over dimerization.

Part 3: Comparative Data & Visualization

Table 1: Solvent & Base Optimization Matrix
SolventBase (eq)TempYieldNotes
DCM DIPEA (3.5) 0°C -> RT 92% Optimal. Cleanest profile.[2]
THFTEA (3.0)RT78%TEA HCl salts precipitate, trapping reagents.[2]
DMFDIPEA (3.[2]0)RT85%Difficult workup (DMF removal); good for polar amines.[2]
DCMPyridine (Excess)0°C65%Pyridine competes as a nucleophile (N-acyl pyridinium); slower reaction.
Figure 1: Reaction Pathway & Failure Modes

G Acid 4-Methylnicotinic Acid AcidCl Acid Chloride (HCl Salt) Acid->AcidCl SOCl2, Toluene 80°C, 2h Amide Target Amide (High Yield) AcidCl->Amide Amine, DIPEA (3.5 eq) DCM, 0°C Hydrolysis Hydrolysis (Reversion to Acid) AcidCl->Hydrolysis Moisture/Wet Solvent Dimer Dimerization (Impurity) AcidCl->Dimer Slow Amine Addition No Base

Caption: Optimized pathway (Green) vs. common failure modes (Red) driven by moisture or stoichiometry errors.

References

  • Goossen, L. J., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][4] Organic & Biomolecular Chemistry. Link

  • Org. Synth. (2021).[1][2][5][6] "Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one." Organic Syntheses, 98, 171-193.[2][5] (Demonstrates acid chloride activation protocols). Link

  • Fisher Scientific. "Amide Synthesis Guide: Schotten–Baumann and Acid Chloride Protocols."[2] (General reference for stoichiometry in acid chloride couplings). Link

Sources

Optimization

Technical Support Center: Purification of 4-Methylnicotinoyl Chloride

Answering the call for a specialized, in-depth guide, this Technical Support Center document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive resource for the purification of 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized, in-depth guide, this Technical Support Center document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive resource for the purification of 4-Methylnicotinoyl chloride by recrystallization. Moving beyond simple instructions, this guide delves into the fundamental principles governing the purification of highly reactive acyl chlorides, ensuring both the integrity of the experiment and the safety of the researcher.

Welcome to the technical support guide for the purification of 4-Methylnicotinoyl chloride. This resource is designed for drug development professionals and research scientists who handle reactive intermediates where purity is paramount. The following sections are structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the recrystallization of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization process, offering explanations for the underlying causes and providing actionable solutions.

Q1: I've dissolved my crude 4-Methylnicotinoyl chloride in the hot solvent, but upon cooling, an oil is forming instead of crystals. What's happening and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute is no longer soluble but the solution temperature is still above the melting point of the solute-solvent eutectic mixture. Essentially, the compound precipitates as a liquid. Acyl chlorides, if impure, can exhibit melting point depression, exacerbating this issue.

  • Causality: The primary cause is a solution that is too concentrated or is being cooled too rapidly. The high concentration of solute and impurities drops out of solution at a temperature where it is thermodynamically more favorable to form a liquid phase than a solid crystal lattice.

  • Immediate Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation point.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

    • Vigorous stirring during cooling can sometimes promote crystallization over oiling.

Q2: After cooling my solution, even in an ice bath, no crystals have formed. What should I do?

A2: Crystal formation, or nucleation, is often the rate-limiting step in recrystallization. If crystals do not appear, it is typically due to one of two reasons: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

  • Causality & Solutions:

    • Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[1] To resolve this, carefully evaporate a portion of the solvent under a stream of inert gas (like nitrogen or argon) and allow the solution to cool again.

    • Inducing Nucleation: If the solution is supersaturated but reluctant to crystallize, you can try the following methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal nucleation.[1]

      • Seed Crystals: If you have a small amount of pure 4-Methylnicotinoyl chloride, add a single tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.[1]

Q3: My final product is discolored (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?

A3: Color in the final product indicates the presence of persistent impurities. These impurities may have solubility characteristics very similar to 4-Methylnicotinoyl chloride in the chosen solvent system.

  • Causality & Solutions:

    • Trapped Impurities: The crystal growth may have been too rapid, trapping impurities within the crystal lattice. Ensure cooling is slow and undisturbed to allow for the formation of pure crystals.[2]

    • Ineffective Solvent: The solvent may not be optimal for separating the specific colored impurity. A different solvent or a two-solvent system might be necessary.

    • Adsorbent Treatment (Use with Caution): For many organic compounds, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. However, due to the high reactivity of acyl chlorides, the charcoal must be rigorously dried, and the procedure must be performed under an inert atmosphere to prevent catalysis of decomposition. This step should be tested on a small scale first. The solution must then be filtered while hot to remove the charcoal.

Q4: I observe white fumes coming from my flask during the procedure. What does this mean, and is it dangerous?

A4: White fumes are a definitive sign of a reaction between the 4-Methylnicotinoyl chloride and atmospheric moisture. The acyl chloride is hydrolyzing to form 4-methylnicotinic acid and hydrogen chloride (HCl) gas, which then appears as fumes upon contact with moist air.[3][4]

  • Causality & Impact: This indicates a breach in your anhydrous or inert atmosphere technique. This reaction consumes your product, reduces the final yield, and introduces 4-methylnicotinic acid as a significant impurity. HCl is also highly corrosive and toxic.

  • Preventative Measures:

    • Dry Glassware: Ensure all glassware is oven-dried (e.g., at 120°C for several hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

    • Anhydrous Solvents: Use a properly dried, anhydrous, aprotic solvent. Solvents should be stored over molecular sieves.

    • Inert Atmosphere: Conduct the entire procedure—dissolution, filtration (if necessary), and crystallization—under a positive pressure of an inert gas like nitrogen or argon. Use septa and needles for solvent transfers where possible.[3][4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the recrystallization protocol.

Q1: What is the best solvent for recrystallizing 4-Methylnicotinoyl chloride?

A1: The ideal solvent must be aprotic and non-nucleophilic to avoid reacting with the acyl chloride group.[6] The choice depends on balancing solubility and purity. A good starting point is a non-polar aprotic solvent.

  • Primary Recommendation: Hexane or Heptane . 4-Methylnicotinoyl chloride is expected to have low solubility in these solvents at room temperature but significantly higher solubility when hot. This differential is key to a successful recrystallization.[1]

  • Alternative Options:

    • Toluene: Can be used if the compound is not sufficiently soluble in hot alkanes. Its higher boiling point allows for a greater temperature differential.

    • Dichloromethane (DCM)/Hexane Mixture: A two-solvent system can be effective. Dissolve the crude product in a minimal amount of boiling DCM (the "good" solvent) and then slowly add hot hexane (the "poor" solvent) until the solution becomes turbid (cloudy). Add a drop or two of DCM to clarify and then allow it to cool slowly.[7]

SolventBoiling Point (°C)PolaritySuitability Notes
Hexane69Very LowExcellent choice. Low solubility at room temp, good at high temp. Easy to remove.
Heptane98Very LowSimilar to hexane but higher boiling point allows for a wider temperature range.
Toluene111LowUseful if solubility in alkanes is too low. Higher boiling point requires more care.
Dichloromethane40MediumOften too good a solvent on its own, but excellent as part of a two-solvent system with an alkane.

Q2: Why is it critical to use a minimum amount of hot solvent?

A2: The goal of recrystallization is to create a hot, saturated (or near-saturated) solution.[8] Using the minimum amount of solvent ensures that as the solution cools and solubility decreases, the solution will become supersaturated, forcing the desired compound to crystallize. If too much solvent is used, the compound may remain in solution even at low temperatures, leading to a drastically reduced or even zero yield.[1][7]

Q3: What are the primary impurities I am trying to remove?

A3: The impurities will largely depend on the synthetic route used to prepare the 4-Methylnicotinoyl chloride. Common methods involve treating 4-methylnicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][10][11]

  • Starting Material: Unreacted 4-methylnicotinic acid. This is a polar, carboxylic acid and should have very low solubility in the recommended non-polar solvents, allowing it to be removed by hot filtration.

  • Hydrolysis Product: 4-methylnicotinic acid formed from exposure to moisture.

  • Reagent Byproducts: Byproducts from the chlorinating agent.

  • Polymeric materials: Self-reaction or degradation products.

Q4: What safety precautions are essential when working with 4-Methylnicotinoyl chloride?

A4: As an acyl chloride, this compound is corrosive, lachrymatory (causes tearing), and reacts violently with water.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and HCl gas produced upon hydrolysis.[3][12]

  • Anhydrous Conditions: As detailed previously, strict exclusion of moisture is a critical safety and purity measure.

  • Quenching: Never quench residual acyl chloride with water directly in a concentrated form. A safer method is to slowly add the residue to a stirred solution of sodium bicarbonate or to an alcohol like isopropanol.[13]

Detailed Experimental Protocol: Recrystallization of 4-Methylnicotinoyl Chloride

This protocol assumes the use of a single-solvent system (e.g., Heptane).

1. Preparation (Under Inert Atmosphere):

  • Oven-dry all necessary glassware (Erlenmeyer flask, Hirsch or Büchner funnel, filter flask) and a magnetic stir bar.
  • Assemble the Erlenmeyer flask for heating (e.g., on a hot plate with a water or oil bath) and equip it with a reflux condenser.
  • Flush the entire apparatus with nitrogen or argon. Maintain a gentle positive pressure of inert gas throughout the experiment.

2. Dissolution:

  • Place the crude 4-Methylnicotinoyl chloride (e.g., 1.0 g) into the dried Erlenmeyer flask.
  • Add a small portion of anhydrous heptane (e.g., 5 mL) and begin stirring and gentle heating.
  • Add more hot heptane in small, timed intervals. After each addition, bring the solution to a gentle boil and allow it to stir for a minute to see if the solid dissolves.[7]
  • Continue adding solvent just until all the solid has dissolved at the boiling point. Avoid adding a large excess.

3. Hot Filtration (Optional, if insoluble impurities are present):

  • If solids (likely the starting carboxylic acid) remain in the boiling solution, a hot filtration is necessary.
  • Pre-heat a separate filter funnel (fluted filter paper is ideal) by passing hot solvent vapor through it.
  • Quickly filter the hot solution into a second clean, dry, pre-warmed flask under inert atmosphere. This step requires practice to prevent premature crystallization in the funnel.

4. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[1][2]
  • Once the flask has reached room temperature, you can place it in an ice-water bath for an additional 20-30 minutes to maximize crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.
  • Break the vacuum and add a small amount of ice-cold, fresh heptane to wash the crystals. This removes any soluble impurities adhering to the crystal surfaces.[8]
  • Re-apply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

6. Drying:

  • Keep the crystals under vacuum on the filter for several minutes to air-dry them as much as possible.
  • Transfer the crystals to a clean, pre-weighed vial. For optimal drying, place the vial in a vacuum desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and processes in the purification workflow.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process (Under Inert Atmosphere) Start Crude 4-Methylnicotinoyl Chloride Prep_Solvent Select & Dry Aprotic Solvent Prep_Glass Oven-Dry Glassware & Assemble Under N2 Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve Check_Insoluble Insoluble Impurities Present? Dissolve->Check_Insoluble Hot_Filter Hot Gravity Filtration Check_Insoluble->Hot_Filter Yes Cool Slow Cooling to RT, then Ice Bath Check_Insoluble->Cool No Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Anhydrous Solvent Isolate->Wash Dry Dry Under High Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the anhydrous recrystallization of 4-Methylnicotinoyl chloride.

References

  • Google Patents. (n.d.). Preparation of methyl chloride.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Process for purifying n-butyl chloride.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 8, 2026, from [Link]

  • Indian Journal of Chemistry. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Retrieved February 8, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved February 8, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Method for the preparation of methyl chloride from carbon tetrachloride and methyl alcohol.
  • ResearchGate. (1999). Hydrolysis of methyltin(IV) trichloride in aqueous NaCl and NaNO3 solutions. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (E)-1-(N,O-DIMETHYLHYDROXYLAMINO)-1-OXO-4-PENTENE. Retrieved February 8, 2026, from [Link]

  • International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Method for purifying acid chlorides.
  • Sciencemadness Discussion Board. (2012). The hydrolysis of methylene chloride (CH2Cl2). And methanol. Retrieved February 8, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF METHYL 5-OXOHEXANOATE. Retrieved February 8, 2026, from [Link]

  • Journal of the Chemical Society C. (1967). 4-Substituted nicotinic acids and nicotinamides. Part III. Preparation of 4-methylnicotinic acid riboside. Retrieved February 8, 2026, from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

handling moisture-sensitive nicotinoyl chloride derivatives

Status: Operational | Tier: 3 (Advanced Chemistry Support) Topic: Handling Moisture-Sensitive Nicotinoyl Chloride Derivatives Ticket ID: NC-HCL-PROTO-001 The Chemistry of Sensitivity: Why This Reagent Fails Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemistry Support) Topic: Handling Moisture-Sensitive Nicotinoyl Chloride Derivatives Ticket ID: NC-HCL-PROTO-001

The Chemistry of Sensitivity: Why This Reagent Fails

Executive Summary: Nicotinoyl chloride is almost exclusively supplied as the hydrochloride salt (Nicotinoyl chloride[1][2]·HCl). The free base is inherently unstable due to the basic nitrogen in the pyridine ring, which can nucleophilically attack the carbonyl of another molecule, leading to self-polymerization and "goo" formation.

The Failure Mode (Hydrolysis): Upon contact with moisture, the compound undergoes rapid hydrolysis. This releases HCl gas and reverts the compound to nicotinic acid (niacin), which is unreactive in acylation conditions.

Visualizing the Instability: The following diagram illustrates the moisture attack vector and the self-polymerization risk of the free base.

NicotinoylInstability Salt Nicotinoyl Chloride·HCl (Stable Solid) FreeBase Free Base (Transient/Unstable) Salt->FreeBase Base Neutralization Acid Nicotinic Acid (Dead End) Salt->Acid Degradation Polymer Polymerized 'Goo' (Self-Reaction) FreeBase->Polymer dimerization/polymerization (if left too long) Water H₂O (Moisture) Water->Salt Hydrolysis

Figure 1: The stability cliff. The HCl salt protects the pyridine ring.[1] Removing this protection (free-basing) without an immediate nucleophile present leads to polymerization.

Module 1: Storage & Preparation (Pre-Reaction)

The "Pink Powder" Indicator: Pure Nicotinoyl chloride·HCl is a white crystalline powder.[3]

  • White: Good.

  • Pink/Light Brown: Partial hydrolysis (HCl has left, surface oxidation occurring). Usable but requires excess reagent.[4]

  • Dark Brown/Gummy: Polymerized. Discard.

Storage Protocol:

  • Atmosphere: Strictly under Argon or Nitrogen.[3][5]

  • Temperature: Store at 2–8°C.

  • Container: Parafilm is insufficient. Use a secondary container with desiccant (Drierite/Silica).

Solvent Compatibility Table:

Solvent Compatibility Notes
Dichloromethane (DCM) High Best for general acylation. Must be anhydrous.
DMF Medium Good for solubility, but difficult to remove. Use as a catalyst or co-solvent.
Water/Alcohols Incompatible Immediate violent decomposition.

| THF | High | Good alternative to DCM; ensure it is peroxide-free and dry. |

Module 2: Reaction Optimization (The "Runtime" Guide)

The Critical Step: In-Situ Free Basing You cannot simply dissolve the HCl salt and add your amine. You must neutralize the stabilizer (HCl) and the HCl generated during the reaction.

Standard Operating Procedure (SOP):

  • Setup: Flame-dry a 2-neck round-bottom flask. Flush with Argon.

  • Solvation: Suspend Nicotinoyl chloride·HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration). Note: It will not dissolve completely yet.

  • The "Sacrificial" Base: Cool to 0°C. Add 3.0 equivalents of base (Triethylamine or DIPEA).

    • Why 3.0 equiv? 1 eq for the HCl salt, 1 eq for the reaction HCl, 1 eq excess to drive kinetics.

    • Observation: The suspension will clear up as the free base forms, then potentially cloud again as TEA·HCl salts precipitate.

  • Addition: Add your amine/alcohol nucleophile (0.95 equiv) dropwise.

    • Tip: Using slightly less nucleophile ensures the difficult-to-remove nicotinic acid is minimized; the excess acid chloride hydrolyzes to water-soluble acid during workup.

  • Time: Warm to Room Temperature (RT). Stir 2–4 hours. Monitor by TLC (quench aliquot with MeOH).

Reaction Workflow Diagram:

ReactionWorkflow Start Start: Suspend Salt in DCM BaseAdd Add Base (3.0 eq) (TEA/DIPEA) Start->BaseAdd NucAdd Add Nucleophile (Amine/Alcohol) BaseAdd->NucAdd Generates Free Base Monitor Monitor (TLC/LCMS) Quench aliquot w/ MeOH NucAdd->Monitor Decision Complete? Monitor->Decision Decision->NucAdd No (Add Heat/Cat.) Workup Proceed to Workup Decision->Workup Yes

Figure 2: Step-by-step reaction logic. Note that base addition precedes nucleophile addition to solubilize the reagent.

Module 3: Workup & Purification (The "Output" Fix)

The Pyridine Solubility Trap: Nicotinamide derivatives often possess a basic nitrogen (pyridine ring), making them amphoteric.[1] If you wash with strong acid (1M HCl), you will protonate your product and lose it to the aqueous layer.

Recommended Workup (The "Salting Out" Method):

  • Quench: Add Saturated NaHCO₃ (aq) to the reaction mixture. Stir vigorously for 15 mins. This hydrolyzes unreacted acid chloride to nicotinic acid (carboxylate form).

  • Separation:

    • Organic Layer: Contains your Product + Organic Base (TEA).

    • Aqueous Layer: Contains Nicotinic Acid (as sodium salt) + TEA·HCl.

  • The Critical Wash: Wash the organic layer with Saturated NH₄Cl (mildly acidic, pH ~5-6).

    • Reasoning: This removes residual TEA without protonating the pyridine ring of your product (pKa ~3.4).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Purification:

  • Recrystallization: EtOAc/Hexane is often effective.

  • Column Chromatography: If the product streaks on silica (due to the pyridine N), add 1% Triethylamine to your eluent to neutralize acidic sites on the silica gel.

Troubleshooting & FAQs

Q: My reaction turned into a solid block of white solid. What happened? A: You likely used a non-polar solvent (Ether/Hexane) where the byproduct (TEA·HCl) is insoluble.

  • Fix: Add DCM or Chloroform to dissolve the product, then filter off the solid TEA·HCl precipitate. This is actually a good way to purify "crude" material before aqueous workup.

Q: I see a new spot on TLC that doesn't move (baseline). A: This is likely Nicotinic Acid formed by hydrolysis.

  • Fix: Wash your organic layer with 1M Na₂CO₃ (pH ~11). At this pH, nicotinic acid is fully deprotonated (anionic) and will stay in the water layer, while your amide product remains organic.

Q: Can I use Thionyl Chloride (SOCl₂) to make my own fresh chloride? A: Yes. Reflux Nicotinic Acid in SOCl₂ (neat) for 2 hours.

  • Critical: You must remove all traces of SOCl₂ (azeotrope with dry toluene 3x) before adding your amine. Residual SOCl₂ will react with your amine to form sulfinamides (impurities).

Q: The product is water-soluble.[3][4][5][6] How do I extract it? A: If your product is highly polar:

  • Evaporate the reaction solvent (DCM).

  • Resuspend in minimal water.

  • Use n-Butanol or IPA/CHCl₃ (1:3) for extraction. These solvent systems pull polar compounds out of the aqueous phase better than EtOAc.

References
  • Compound Properties: National Center for Biotechnology Information. (2024).[7][8] PubChem Compound Summary for CID 82604, Nicotinoyl chloride. Retrieved from [Link]

  • Reaction Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[7] (Standard text on Acyl Chloride reactivity).

  • Purification Protocols: Org. Synth. 1953, 33, 52. Nicotinyl Chloride Hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Detecting 4-Methylnicotinic Acid Impurity in Acid Chloride Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the detection and quantification of 4-methylnicoti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the detection and quantification of 4-methylnicotinic acid impurity in highly reactive acid chloride samples. As Senior Application Scientists, we have structured this resource to address common challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and challenges encountered when analyzing for 4-methylnicotinic acid in an acid chloride matrix.

Q1: What makes the detection of 4-methylnicotinic acid in acid chloride samples particularly challenging?

The primary challenge stems from the inherent reactivity of the acid chloride matrix. Acid chlorides are highly labile compounds that readily react with water and other nucleophiles.[1] This reactivity poses several analytical problems:

  • Direct Analysis is Often Infeasible: Standard reversed-phase HPLC methods, which utilize aqueous mobile phases, are generally unsuitable for the direct analysis of acid chlorides as the sample will hydrolyze on-column, leading to inaccurate results and potential damage to the stationary phase.[1]

  • Analyte Polarity: 4-methylnicotinic acid, like nicotinic acid itself, is a polar compound.[2] This can make it difficult to retain on traditional reversed-phase columns and may require specialized chromatographic conditions or derivatization to achieve good peak shape and resolution.

  • Matrix Interference: The acid chloride itself and its degradation products can interfere with the detection of the trace-level 4-methylnicotinic acid impurity, necessitating highly selective analytical methods.[3][4]

Q2: What are the most effective analytical techniques for this type of analysis?

Given the challenges, direct analysis is rarely viable. The most successful strategies involve either derivatization followed by chromatography or the use of non-aqueous chromatographic techniques. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization: This is the most common and robust approach. The reactive acid chloride is converted into a more stable derivative (e.g., an ester or amide) that is compatible with standard reversed-phase HPLC-UV or HPLC-MS analysis.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool, offering high sensitivity and selectivity.[6] However, it typically requires derivatization to make the polar 4-methylnicotinic acid sufficiently volatile for gas-phase analysis.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides exceptional sensitivity and selectivity, making it ideal for detecting impurities at very low levels, as is often required for potentially genotoxic impurities.[7] Derivatization is still typically required to handle the reactive acid chloride matrix.

Q3: Is derivatization always necessary? What is the scientific rationale behind it?

Yes, for reliable analysis of trace impurities in acid chlorides using common techniques like reversed-phase HPLC, derivatization is essential. The rationale is twofold:

  • Stabilization: It converts the highly reactive and unstable acid chloride into a stable compound that will not degrade during sample preparation or chromatographic analysis.[5]

  • Improved Chromatography: Derivatization can improve the chromatographic properties of the analyte. For instance, converting the polar 4-methylnicotinic acid into a less polar ester can improve its retention and peak shape on a C18 column. If the impurity lacks a strong chromophore, the derivatizing agent can be chosen to add one, enhancing UV detection.[5]

A common and effective strategy is to react the entire sample with anhydrous methanol, which converts the acid chloride into its corresponding methyl ester.[3] The 4-methylnicotinic acid impurity remains unchanged and can be separated from the ester derivative by HPLC.

Q4: How do I choose the right derivatizing agent?

The choice of derivatizing agent depends on the analytical technique and the desired outcome:

  • For HPLC-UV: Anhydrous alcohols (like methanol) are excellent for converting the acid chloride matrix into a stable ester, allowing the underivatized acid impurity to be analyzed.[1][3] If the impurity itself needs to be derivatized for better detection, an agent like 2-nitrophenylhydrazine can be used, which adds a strong chromophore detectable at higher wavelengths to avoid matrix interference.[4]

  • For GC-MS: Silylating agents or alkylating agents are often used to increase the volatility of the carboxylic acid impurity for gas chromatography.

Q5: What are the key method validation parameters I need to consider according to regulatory guidelines?

Analytical method validation is a critical, documented process to ensure a method is suitable for its intended purpose.[8][9] According to International Council for Harmonisation (ICH) guidelines, the following parameters must be evaluated for impurity quantification methods:[7][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the main acid chloride derivative, other impurities, and degradation products.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Troubleshooting Guide

Even with a validated method, experimental issues can arise. This guide provides solutions to common problems.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for 4-Methylnicotinic Acid 1. Secondary interactions between the acidic analyte and residual silanols on the HPLC column. 2. Inappropriate mobile phase pH (if pH is too high, the acid will be ionized and may interact poorly). 3. Column overload.1. Use a column with high-purity silica and end-capping. 2. Lower the mobile phase pH with an additive like 0.1% formic or phosphoric acid to suppress ionization.[12] 3. Reduce the sample concentration or injection volume.
No Peak or Very Small Peak for the Impurity 1. Impurity concentration is below the method's Limit of Detection (LOD). 2. Incomplete derivatization of the acid chloride matrix, leading to on-column reactions. 3. Degradation of the sample or derivatized sample prior to injection.1. Increase sample concentration if possible, or develop a more sensitive method (e.g., switch from UV to MS detection).[3] 2. Ensure the derivatization reaction goes to completion (use anhydrous solvent, sufficient reagent, adequate reaction time).[13] 3. Analyze samples promptly after preparation. Perform stability studies on the prepared solutions to determine how long they can be stored.[7]
Co-elution of Impurity with the Main Peak or Other Impurities 1. Insufficient chromatographic resolution.[14] 2. Inappropriate stationary phase or mobile phase composition.1. Optimize the mobile phase gradient (make it shallower). 2. Adjust the mobile phase pH to alter the retention of the acidic impurity. 3. Try a different column chemistry (e.g., a phenyl-hexyl or embedded polar group column instead of a standard C18).
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation (e.g., variations in weighing, dilution, or derivatization). 2. Instrument instability (e.g., fluctuating pump pressure, unstable detector). 3. Non-robust method; small variations in parameters are causing large changes in results.1. Carefully standardize the entire sample preparation workflow. Use volumetric flasks and calibrated pipettes.[15][16] 2. Perform system suitability tests before running the sequence to ensure the instrument is performing correctly. 3. Re-evaluate the method's robustness by systematically varying parameters like column temperature, flow rate, and mobile phase composition.
Visual Troubleshooting Flowchart

TroubleshootingFlowchart start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape no_peak No Impurity Peak? start->no_peak coelution Co-elution? start->coelution peak_shape->no_peak No solution_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->solution_ph Yes solution_column Switch to High-Purity, End-Capped Column peak_shape->solution_column Yes no_peak->coelution No solution_concentration Increase Sample Concentration or Detector Sensitivity (MS) no_peak->solution_concentration Yes solution_derivatization Verify Derivatization (Anhydrous Conditions) no_peak->solution_derivatization Yes coelution->peak_shape No solution_gradient Optimize Gradient Profile (Shallow Gradient) coelution->solution_gradient Yes solution_prep Standardize Sample Prep

Caption: Troubleshooting flowchart for common HPLC issues.

Experimental Protocols

Protocol 1: HPLC-UV Analysis via Methanol Derivatization

This protocol describes a robust method for quantifying 4-methylnicotinic acid in an acid chloride sample by converting the reactive matrix to a stable methyl ester.

1. Rationale: By reacting the sample with anhydrous methanol, the acid chloride is selectively converted to its methyl ester. The 4-methylnicotinic acid impurity does not react and can be chromatographically separated from the ester. This approach is reliable and uses common reagents.[3]

2. Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 50 mg of the acid chloride sample into a 10 mL volumetric flask.

    • Add 5 mL of anhydrous methanol. Caution: The reaction can be exothermic. Perform this step in a fume hood and add the methanol slowly.

    • Allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion of the acid chloride.

    • Dilute to the mark with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Standard Preparation:

    • Prepare a stock solution of 4-methylnicotinic acid reference standard in the diluent.

    • Perform serial dilutions to create calibration standards bracketing the expected impurity concentration.

  • Chromatographic Conditions:

ParameterRecommended Setting
Instrument HPLC with UV/DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[13]
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at the λmax of 4-methylnicotinic acid (approx. 265 nm)

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the 4-methylnicotinic acid standard against its concentration.

  • Calculate the concentration of the impurity in the sample using the regression equation from the calibration curve.

Protocol 2: GC-MS Analysis

This protocol is suitable for labs equipped with GC-MS and provides high selectivity.

1. Rationale: GC-MS offers excellent separation and definitive identification based on mass spectra.[6] Derivatization is required to make the 4-methylnicotinic acid volatile.

2. Step-by-Step Methodology:

  • Sample Preparation (Derivatization):

    • Prepare a solution of the acid chloride sample in an inert, anhydrous solvent (e.g., dichloromethane).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., 60°C for 30 minutes) to derivatize the 4-methylnicotinic acid.

    • The acid chloride matrix may also react, but the resulting derivatives can be separated chromatographically.

  • Chromatographic Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with Mass Spectrometric Detector
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temp. 250°C
Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Conditions Electron Ionization (EI) at 70 eV. Scan range 50-500 amu. Use Selected Ion Monitoring (SIM) for higher sensitivity.[6]
Visual Workflow for HPLC Derivatization Method

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Acid Chloride Sample react React with Anhydrous Methanol weigh->react Stabilize Matrix dilute Dilute to Final Volume react->dilute inject Inject onto HPLC-UV System dilute->inject separate Chromatographic Separation inject->separate detect Detect at ~265 nm separate->detect quantify Quantify vs. Standard Curve detect->quantify

Caption: Workflow for HPLC analysis with pre-column derivatization.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI. Retrieved from [Link]

  • HPLC analysis of reactive acid chlorides as methyl esters via... (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (n.d.). ResearchGate. Retrieved from [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (n.d.). Google Patents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). PharmaTech. Retrieved from [Link]

  • Improving Sample Preparation in HPLC. (n.d.). Lab Manager. Retrieved from [Link]

  • A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021). Semantic Scholar. Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). bevital. Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed. Retrieved from [Link]

  • Acid Chlorides by HPLC. (2003). Chromatography Forum. Retrieved from [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com. Retrieved from [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (n.d.). Food Research. Retrieved from [Link]

  • SOCl2: carboxylic acid to acid chloride: impurity! (2013). Sciencemadness Discussion Board. Retrieved from [Link]

  • determining organic impurities: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. (n.d.). Academia.edu. Retrieved from [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Optimized ICP-MS Analysis of Elemental Impurities in Semiconductor-Grade Hydrochloric Acid. (2017). Spectroscopy Online. Retrieved from [Link]

  • Challenges in HPLC Method Development for Impurity Identification. (n.d.). SynThink. Retrieved from [Link]

  • Method Development Guide for Novel Psychoactive Substances. (n.d.). Restek Resource Hub. Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]

  • Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 4-Methylnicotinoyl Chloride Couplings

Executive Summary: The "Self-Destruct" Mechanism Working with 4-methylnicotinoyl chloride requires a fundamental understanding of its dual nature. Unlike standard benzoyl chlorides, this molecule contains a basic pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Self-Destruct" Mechanism

Working with 4-methylnicotinoyl chloride requires a fundamental understanding of its dual nature. Unlike standard benzoyl chlorides, this molecule contains a basic pyridine nitrogen and an electrophilic acid chloride on the same scaffold.

The Core Challenge: If left as a free base, the pyridine nitrogen of one molecule will nucleophilically attack the acyl chloride of another, leading to rapid polymerization (often observed as the reaction mixture turning into a black tar).

The Solution: You must almost always handle this reagent as its Hydrochloride Salt (HCl) . The protonation of the pyridine ring deactivates the nitrogen, preventing self-acylation. Your solvent selection must accommodate the solubility of this salt while maintaining inert conditions.

Solvent Compatibility Matrix

The following table analyzes solvent suitability based on the 4-Methylnicotinoyl Chloride HCl salt .

SolventSuitabilityCritical Notes
Dichloromethane (DCM) High (Recommended) Standard Protocol. The HCl salt will likely form a suspension, not a clear solution. This is normal. As the amine and base are added, the reaction proceeds and the mixture clears. Easy workup due to volatility.
Tetrahydrofuran (THF) Medium Useful for polar amine substrates. Ensure the THF is anhydrous and stabilizer-free if possible. The HCl salt has low solubility; vigorous stirring is required.
DMF / DMAc Low / Risky Use with Caution. While they dissolve the salt well, DMF can react with acid chlorides (Vilsmeier-type side reactions) to form dimethylamides. Use only at 0°C or below. Hard to remove during workup.
Toluene Low (Coupling) High (Synthesis)
Acetonitrile (MeCN) Medium Good compromise for solubility. However, MeCN can occasionally participate in Ritter-type side reactions under highly acidic conditions.

Standard Operating Procedure (SOP)

Workflow: The "Suspension-to-Solution" Protocol

This protocol minimizes the time the reagent exists as a free base.

Reagents:

  • 4-Methylnicotinic acid (Precursor)

  • Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1]
    
  • Target Amine (

    
    )
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Activation (Acid Chloride Synthesis):

    • Suspend 4-methylnicotinic acid in Toluene or DCM.

    • Add excess Thionyl Chloride (1.5 - 2.0 eq) and a catalytic drop of DMF.

    • Reflux until gas evolution ceases (1-2 hours).

    • CRITICAL: Evaporate solvent and excess

      
       completely under vacuum. You will be left with the 4-Methylnicotinoyl Chloride HCl salt  (usually an off-white/yellow solid).
      
  • Coupling Preparation:

    • Suspend the crude HCl salt in anhydrous DCM (0.2 M concentration).

    • Cool the suspension to 0°C under Nitrogen/Argon. Do not add base yet.

  • Amine Addition:

    • Add the Target Amine (1.0 - 1.1 eq) to the suspension.

  • Controlled Basification (The Trigger):

    • Dissolve DIPEA (2.5 - 3.0 eq) in a small amount of DCM.

    • Note on Stoichiometry: You need 1 eq of base to neutralize the HCl salt of the reagent, 1 eq to neutralize the HCl produced in the coupling, and excess to drive the reaction.

    • Add the base solution dropwise over 15-30 minutes at 0°C.

    • Observation: The suspension should slowly clear as the coupling proceeds.

  • Workup:

    • Quench with saturated

      
       (aq). Extract with DCM.
      

Visualizing the Pathway

The following diagram illustrates the critical decision points and the "Self-Destruct" risk pathway.

G Start 4-Methylnicotinic Acid Activation Activation (SOCl2 / Reflux) Start->Activation Intermediate 4-Methylnicotinoyl Chloride (HCl Salt Form) Activation->Intermediate Evaporate SOCl2 SolventChoice Solvent Selection Intermediate->SolventChoice DCM_Path Suspend in DCM (0°C) SolventChoice->DCM_Path Recommended DMF_Path Dissolve in DMF SolventChoice->DMF_Path Risky Coupling Add Amine + Base (Dropwise) DCM_Path->Coupling SideReaction FAILURE: Vilsmeier Adduct (Dimethylamide impurity) DMF_Path->SideReaction T > 0°C SelfReaction FAILURE: Polymerization (Black Tar) Coupling->SelfReaction Base added fast (Free base accumulation) Success Target Amide Product Coupling->Success Base added slowly

Caption: Workflow logic for 4-methylnicotinoyl chloride coupling, highlighting the critical divergence between successful coupling and polymerization/side-reactions.

Troubleshooting (FAQ)

Q1: My reaction mixture turned into a black, sticky tar within minutes of adding the base. What happened? A: You likely generated the "Free Base" too quickly. If you add the base before the amine, or add it as a bolus shot, the pyridine nitrogen becomes deprotonated while unreacted acid chloride is still present. The molecules attack each other, polymerizing.

  • Fix: Ensure the amine is present before adding the base. Add the base slowly at 0°C.

Q2: I see a large peak in LCMS corresponding to the carboxylic acid starting material. A: This is hydrolysis. The 4-methyl group provides some steric protection, but the electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic and sensitive to moisture.

  • Fix: Dry your DCM over molecular sieves. Ensure your base (DIPEA/TEA) is dry. Use a nitrogen balloon.

Q3: I am using DMF to solubilize the reactants, but I see a +28 mass shift in my product. A: You have formed the dimethylamide impurity. The acid chloride reacted with the DMF solvent.[1][2]

  • Fix: Switch to DCM or THF. If you must use DMF for solubility, keep the temperature strictly at -10°C to 0°C and minimize reaction time.

Q4: Can I use Pyridine as the base? A: It is not recommended. Pyridine is nucleophilic and can form an N-acylpyridinium intermediate. While this is often catalytic, in this specific case, it can complicate the equilibrium and is harder to remove than DIPEA. Sterically hindered bases (DIPEA) are superior here.

References

  • Synthesis of Amides via Acid Chlorides. Organic Chemistry Portal. Protocol standards for acid chloride activation. [Link]

  • Nicotinoyl Chloride Hydrochloride Properties. PubChem, National Library of Medicine. Compound CID: 82604. [Link]

  • Handling of Pyridine Acid Chlorides. Common Organic Chemistry. Guides on stability and self-reaction of heteroaromatic acid chlorides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Purity Assessment of 4-Methylnicotinoyl Chloride

Executive Summary 4-Methylnicotinoyl chloride is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and pyridine-based scaffolds. However, its high reactivity creates a fundamental an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylnicotinoyl chloride is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and pyridine-based scaffolds. However, its high reactivity creates a fundamental analytical paradox: the molecule is inherently unstable in the aqueous mobile phases required for standard Reverse Phase HPLC (RP-HPLC).

Direct analysis using standard aqueous conditions results in immediate hydrolysis, converting the active acid chloride into 4-methylnicotinic acid . This renders the method incapable of distinguishing between the active reagent and its primary degradation product.

This guide objectively compares three analytical strategies, establishing In-Situ Methyl Ester Derivatization as the gold standard for accurate purity assessment.

Part 1: The Chemical Challenge

To design a valid protocol, one must understand the kinetics of the species involved.

  • The Analyte: 4-Methylnicotinoyl chloride (Highly electrophilic, moisture-sensitive).

  • The Impurity: 4-Methylnicotinic acid (The hydrolysis product).

  • The Problem: In the presence of water (HPLC mobile phase), Reaction A dominates immediately.



If you inject the sample directly, you measure the sum of the chloride and the acid, falsely inflating the purity if the acid is acceptable, or failing to detect degradation if the chloride has already hydrolyzed.

The Solution: Kinetic Differentiation

We utilize the difference in reactivity between the acid chloride and the carboxylic acid impurity toward alcohols.

  • Acid Chlorides react violently and rapidly with methanol to form methyl esters.

  • Carboxylic Acids react very slowly with methanol (requiring heat/catalysis) to form esters.

By quenching the sample in anhydrous methanol, we "freeze" the composition:

  • Active Chloride

    
    Methyl Ester  (Analyte Peak)[1]
    
  • Acid Impurity

    
    Acid  (Impurity Peak)
    

Part 2: Method Comparison & Protocols

Method A: In-Situ Methanol Derivatization (Recommended)

This method converts the unstable acid chloride into a stable methyl ester (Methyl 4-methylnicotinate) prior to injection.

Experimental Protocol
  • Preparation of Diluent: Use HPLC-grade Anhydrous Methanol . (Note: Keep bottle tightly capped to prevent moisture ingress).

  • Sample Preparation:

    • Weigh approx. 50 mg of 4-Methylnicotinoyl chloride into a dry 50 mL volumetric flask.

    • Critical Step: Immediately add 20 mL of anhydrous methanol. Swirl gently. (Expect slight warming due to exothermic reaction).

    • Sonicate for 2 minutes to ensure complete dissolution and reaction.

    • Dilute to volume with methanol.

  • HPLC Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nicotinoyl moiety absorption)
Injection Vol 5 µL
Data Interpretation
  • Peak 1 (Early eluting): 4-Methylnicotinic acid (Residual impurity).

  • Peak 2 (Late eluting): Methyl 4-methylnicotinate (Derived from active chloride).

Method B: Direct Hydrolysis (Not Recommended)

This method intentionally hydrolyzes the sample to measure "Total Nicotinoyl Content." It is often used erroneously as a purity method.

Experimental Protocol
  • Dissolve sample in 50:50 Water:Acetonitrile.

  • Allow to stand for 30 minutes to ensure full hydrolysis.

  • Inject onto RP-HPLC.

Flaw Analysis

This method yields a single peak (the acid). It cannot determine if the starting material was 99% pure acid chloride or 50% decomposed acid chloride. It is non-specific .

Method C: Amine Quench (Alternative High-Stability)

For extremely labile chlorides or when mass spec sensitivity is required, quenching with a secondary amine (e.g., Diethylamine or Morpholine) forms a highly stable amide.

Experimental Protocol
  • Dissolve sample in Dichloromethane (DCM) containing excess Diethylamine.

  • Evaporate DCM and reconstitute in Mobile Phase.

  • Analyze the resulting amide.

Pros: Amides are more stable than esters. Cons: Sample preparation is more laborious (evaporation steps).

Part 3: Comparative Analysis

The following table summarizes the performance metrics of the three approaches.

FeatureMethod A: MeOH DerivatizationMethod B: Direct HydrolysisMethod C: Amine Quench
Specificity High (Distinguishes R-COCl from R-COOH)None (Measures Total Acid)High
Stability High (Methyl ester is stable in HPLC)High (Acid is stable)Very High (Amide is very stable)
Accuracy >99% (Stoichiometric conversion)N/A (Cannot measure purity)>98% (Requires extraction steps)
Workflow Simple (Dissolve & Shoot)SimpleComplex (Extraction/Dry down)
Recommendation Primary Choice Reject Secondary Choice

Part 4: Visualizations

Reaction Pathways & Specificity Logic

This diagram illustrates why Method A succeeds where Method B fails.

ReactionPathways Sample Sample: (Mixture of R-COCl & R-COOH) MeOH Method A: Quench with MeOH Sample->MeOH Water Method B: Dissolve in Water/Buffer Sample->Water Ester Methyl Ester (From R-COCl) MeOH->Ester Fast Reaction Acid_Imp Acid Impurity (Remains R-COOH) MeOH->Acid_Imp No Reaction (Slow) Result_A Result: Two Distinct Peaks (Purity Calculated) Ester->Result_A Acid_Imp->Result_A Hydrolysis Hydrolysis Reaction Water->Hydrolysis Total_Acid Total Acid (R-COOH + R-COOH) Hydrolysis->Total_Acid All converts to Acid Result_B Result: Single Peak (Purity Unknown) Total_Acid->Result_B

Caption: Chemical fate of the analyte under Method A (Derivatization) vs. Method B (Hydrolysis), demonstrating the loss of specificity in Method B.

Recommended Workflow (Method A)

Step-by-step logic for the analyst to ensure data integrity.

Workflow Start Start: Solid Sample Weigh Weigh ~50mg into DRY Volumetric Flask Start->Weigh Add_Solvent Add Anhydrous MeOH (Immediate Quench) Weigh->Add_Solvent Sonicate Sonicate 2 mins (Ensure Reaction Complete) Add_Solvent->Sonicate Dilute Dilute to Volume with MeOH Sonicate->Dilute Inject Inject on HPLC (Gradient Elution) Dilute->Inject Decision Check Chromatogram Inject->Decision Pass Peak 1 (Acid) < Limit Peak 2 (Ester) > 98% Decision->Pass High Purity Fail Peak 1 (Acid) > Limit (Material Degraded) Decision->Fail Low Purity

Caption: Operational workflow for Method A, emphasizing moisture control and reaction timing.

References

  • Valvis, I. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.[2] Link

  • BenchChem. (2025).[3][4] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.Link

  • Ruan, X. et al. (2018). Comparison of the Hydrolysis and Esterification Methods for the Determination of Genotoxic 5-Chlorothiophene-2-Carbonyl Chloride in Rivaroxaban Using HPLC. Chromatographia.[2][3][5][6][7][8] Link

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.Link

  • Kishore, M. et al. (2013). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methylnicotinoyl Chloride and Benzoyl Chloride

Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and ketones. The choice of a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of organic synthesis, acyl chlorides are indispensable reagents for the formation of esters, amides, and ketones. The choice of a specific acyl chloride can profoundly influence reaction kinetics, yield, and selectivity. This guide provides an in-depth comparison of the reactivity of two key acylating agents: 4-Methylnicotinoyl chloride and the archetypal benzoyl chloride. Through an analysis of their electronic structures, we predict that 4-methylnicotinoyl chloride exhibits enhanced reactivity towards nucleophiles. This heightened reactivity is attributed to the electron-withdrawing nature of the pyridine ring, which increases the electrophilicity of the carbonyl carbon. This theoretical framework is complemented by proposed experimental protocols designed to empirically validate this hypothesis, offering researchers a robust guide for reagent selection and reaction design.

Introduction: A Tale of Two Acyl Chlorides

Benzoyl chloride, C₆H₅COCl, is a cornerstone of organic chemistry, widely employed in acylation reactions for the synthesis of dyes, pharmaceuticals, and polymers.[1][2] Its reactivity profile is well-characterized, serving as a benchmark for other aromatic acyl chlorides. 4-Methylnicotinoyl chloride, a heterocyclic analogue, features a 4-methyl-substituted pyridine ring in place of the benzene moiety. This structural distinction, while seemingly subtle, introduces significant electronic perturbations that alter the reactivity of the acyl chloride function, a critical consideration for professionals in drug development and fine chemical synthesis.

The Theoretical Bedrock: Understanding Nucleophilic Acyl Substitution

The reactivity of acyl chlorides is governed by the nucleophilic acyl substitution mechanism. This two-step process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, the most effective leaving group among carboxylic acid derivatives, to yield the acylated product.[3][4]

The rate of this reaction, particularly the initial nucleophilic attack which is often the rate-determining step, is highly sensitive to the electrophilicity of the carbonyl carbon.[4] Factors that withdraw electron density from the carbonyl carbon enhance its partial positive charge, making it a more attractive target for nucleophiles and thus accelerating the reaction.[3][5]

Figure 1: General mechanism of nucleophilic acyl substitution.

Comparative Electronic Analysis: Benzene vs. Pyridine Ring Systems

The primary determinant of the reactivity difference between benzoyl chloride and 4-methylnicotinoyl chloride lies in the electronic nature of their respective aromatic rings.

  • Benzoyl Chloride: The phenyl group is generally considered electronically neutral. While it can participate in resonance, its overall inductive and resonance effects do not strongly polarize the attached carbonyl group.

  • 4-Methylnicotinoyl Chloride: The pyridine ring introduces a nitrogen atom, which is significantly more electronegative than carbon. This has two profound consequences:

    • Inductive Effect (-I): The nitrogen atom inductively withdraws electron density from the ring carbons, and consequently from the attached carbonyl group. This effect increases the electrophilicity of the carbonyl carbon.

    • Resonance Effect (-M): The nitrogen atom can also withdraw electron density through resonance, further delocalizing the electron deficiency and enhancing the carbonyl carbon's positive character.

The methyl group at the 4-position is an electron-donating group (+I, hyperconjugation), which slightly counteracts the electron-withdrawing effects of the pyridine nitrogen. However, the powerful electron-withdrawing nature of the heterocyclic nitrogen atom is the dominant influence.

Therefore, the carbonyl carbon in 4-methylnicotinoyl chloride is predicted to be more electrophilic and, consequently, more reactive towards nucleophiles than the carbonyl carbon in benzoyl chloride.

Electronic_Effects_Comparison cluster_benzoyl Benzoyl Chloride cluster_nicotinoyl 4-Methylnicotinoyl Chloride benzoyl Benzene Ring C=O Cl benzoyl_effect Neutral Electronic Effect (relative to pyridine) benzoyl:f0->benzoyl_effect Slight π donation reactivity_node Predicted Reactivity: 4-Methylnicotinoyl chloride > Benzoyl chloride benzoyl_effect->reactivity_node nicotinoyl 4-Methylpyridine Ring C=O Cl nicotinoyl_effect Strong Electron-Withdrawing Effect nicotinoyl:f0->nicotinoyl_effect Net effect nitrogen_effect N Atom: - Inductive (-I) - Resonance (-M) nicotinoyl_effect->nitrogen_effect Dominant methyl_effect CH₃ Group: - Inductive (+I) nicotinoyl_effect->methyl_effect Counteracting nicotinoyl_effect->reactivity_node Competitive_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare Amine Solution (in DCM with Internal Standard) setup Combine Amine and Base under N₂ at 0 °C prep_amine->setup prep_acyl Prepare Equimolar Mixture of Acyl Chlorides addition Add Acyl Chloride Mixture Dropwise prep_acyl->addition setup->addition stir Stir and Sample at Time Intervals addition->stir quench Quench Aliquots (Acidic Water) stir->quench extract Extract Organic Layer quench->extract analyze Analyze by GC-MS or NMR extract->analyze result Determine Product Ratio analyze->result

Sources

Validation

Steric &amp; Electronic Modulation: A Technical Guide to 4-Methylnicotinoyl Chloride

Executive Summary In drug discovery and organic synthesis, 4-methylnicotinoyl chloride presents a distinct reactivity profile compared to its unsubstituted parent, nicotinoyl chloride. Its behavior is governed by two opp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, 4-methylnicotinoyl chloride presents a distinct reactivity profile compared to its unsubstituted parent, nicotinoyl chloride. Its behavior is governed by two opposing forces: the steric hindrance of the 4-methyl group (an "ortho-like" effect) and the electronic deactivation provided by the methyl group's inductive effect.

This guide provides a mechanistic breakdown of these factors, offering optimized protocols to overcome the inherent sluggishness of this intermediate while exploiting its enhanced hydrolytic stability.

Part 1: Mechanistic Analysis of Steric Hindrance

The "Ortho-Like" Steric Wall

The primary challenge in utilizing 4-methylnicotinoyl chloride is the spatial occlusion of the electrophilic carbonyl carbon. In a standard nucleophilic acyl substitution (SNAc), the nucleophile must attack the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory, ~107°).

  • Nicotinoyl Chloride (Unsubstituted): The C3-carbonyl is relatively exposed. The adjacent C2 and C4 protons offer negligible steric resistance.

  • 4-Methylnicotinoyl Chloride: The bulky methyl group at the C4 position projects into the trajectory of the incoming nucleophile. This raises the activation energy (

    
    ) for the formation of the tetrahedral intermediate, significantly slowing down reaction rates (often by a factor of 5–10x depending on the nucleophile's size).
    
Electronic Deactivation (+I Effect)

Sterics are not the only factor. The methyl group is an electron-donating group (EDG) via induction (+I).

  • Effect: It increases the electron density of the pyridine ring, which is partially transmitted to the carbonyl carbon.

  • Result: The carbonyl carbon becomes less electrophilic (less positive character), making it less susceptible to attack by weak nucleophiles compared to the unsubstituted nicotinoyl chloride.

Visualization: Steric Clash & Reaction Pathway

The following diagram illustrates the competitive pathways and the specific steric block imposed by the 4-methyl group.

StericHindrance Substrate 4-Methylnicotinoyl Chloride TS_H Transition State (Tetrahedral Intermediate) Substrate->TS_H Activation Energy High Nu Nucleophile (Nu:) Nu->TS_H Attack (Slowed) Product Amide/Ester Product TS_H->Product Elimination (Fast) Block STERIC BLOCK (4-Methyl Group) Block->Nu Repulsion/Deflection

Figure 1: Mechanistic pathway showing the steric interference of the 4-methyl group on nucleophilic attack.

Part 2: Comparative Performance Guide

The following table contrasts 4-methylnicotinoyl chloride with its alternatives. This data is synthesized from kinetic principles and reactivity trends of substituted pyridines.

FeatureNicotinoyl Chloride (Unsubstituted)4-Methylnicotinoyl Chloride 2-Chloronicotinoyl Chloride
Reactivity (vs. Amines) High (Fast kinetics)Moderate to Low (Sterically hindered)High (Inductively activated by Cl)
Hydrolytic Stability Low (Hydrolyzes rapidly in air)Enhanced (Methyl shields C=O from water)Low
Self-Quaternization High Risk (Free base polymerizes)Reduced Risk (Sterics hinder N-attack)Low (EWG reduces N-basicity)
Preferred Storage HCl Salt (Strictly anhydrous)HCl Salt (Recommended)Free base or HCl Salt
Solubility (Organic) ModerateHigh (Methyl increases lipophilicity)High
Primary Use Case Standard LinkersSterically Congested Scaffolds Electron-Deficient Scaffolds

Key Insight: While the 4-methyl group reduces reactivity, it provides a "protection" effect against hydrolysis, making the reagent easier to handle in open-air transfers for short periods.

Part 3: Optimized Experimental Protocols

Due to the reduced electrophilicity and steric hindrance, standard protocols for nicotinoyl chloride (e.g., mixing at 0°C) often result in incomplete conversion for the 4-methyl variant.

Protocol A: Synthesis of 4-Methylnicotinoyl Chloride

Objective: Convert 4-methylnicotinic acid to the acid chloride with maximum conversion.

Reagents:

  • 4-Methylnicotinic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (5.0 eq) – Excess acts as solvent and reagent.

  • Dimethylformamide (DMF) (Catalytic, 2-3 drops) – Crucial for overcoming hindrance.

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Add 4-methylnicotinic acid. Carefully add SOCl2.

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than SOCl2 alone, essential for this hindered substrate.

  • Reaction: Reflux at 75–80°C for 3–4 hours . (Standard nicotinic acid requires only 1-2 hours; the methyl group necessitates extended heating).

  • Isolation: Evaporate excess SOCl2 under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride.

  • Product: The resulting off-white solid is the hydrochloride salt. Do not neutralize to the free base unless immediately reacting, as self-quaternization is possible (though slower than the unsubstituted analog).

Protocol B: Coupling with Sterically Hindered Amines

Objective: Amidation with a secondary amine or aniline.

Reagents:

  • 4-Methylnicotinoyl chloride HCl (1.1 eq)

  • Amine/Aniline (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq) – Use a non-nucleophilic base.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Mandatory.

Step-by-Step:

  • Dissolution: Suspend the acid chloride in DCM at 0°C.

  • Activation: Add DIPEA dropwise. The mixture will clarify as the free base is liberated.

  • Catalysis: Add DMAP.[1] Mechanism: DMAP attacks the hindered carbonyl to form a highly reactive N-acylpyridinium intermediate, effectively "bypassing" the steric wall of the methyl group.

  • Coupling: Add the amine.

  • Conditions: Allow to warm to Room Temperature (RT) and stir for 12–16 hours . (Unhindered chlorides typically finish in 2–4 hours).

  • Monitoring: Monitor by TLC/LCMS. If conversion is <50% after 6 hours, heat to reflux (40°C for DCM).

Visualization: Synthesis & Coupling Workflow

Workflow Start 4-Methylnicotinic Acid Step1 Activation: SOCl2 + cat. DMF Reflux 4h Start->Step1 Intermediate 4-Methylnicotinoyl Chloride (HCl Salt) Step1->Intermediate - SO2, - HCl Step2 Coupling: + Amine + DIPEA + cat. DMAP DCM, RT to Reflux Intermediate->Step2 End Final Amide Product Step2->End

Figure 2: Optimized synthetic workflow for generating and coupling 4-methylnicotinoyl chloride.

References

  • Mechanisms of Nucleophilic Acyl Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Steric Hindrance in Pyridine Derivatives. Chemistry Learner. Retrieved from [Link]

  • Synthesis of Nicotinoyl Chloride. PrepChem. Retrieved from [Link]

  • Thermodynamic Study of Steric Effects in Pyridine Complexes. Royal Society of Chemistry (Dalton Trans.). Retrieved from [Link]

Sources

Comparative

Technical Comparison: Mass Spectrometric Identification of 4-Methylnicotinoyl Chloride vs. Hydrolytic Impurities and Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: 4-Methylnicotinoyl Chloride (CAS: 39620-04-7) Executive Summary: The Stability Chal...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Subject: 4-Methylnicotinoyl Chloride (CAS: 39620-04-7)

Executive Summary: The Stability Challenge

4-Methylnicotinoyl chloride is a critical electrophilic intermediate often used in the synthesis of amide-based kinase inhibitors and pyridine derivatives. However, its high reactivity presents a specific analytical challenge: distinguishing the intact acyl chloride from its hydrolysis product (4-methylnicotinic acid) and its solvolysis derivatives (esters).

Direct mass spectrometric analysis of acyl chlorides is prone to artifacts. This guide compares the fragmentation signatures of the intact chloride against its common "alternatives"—the impurities formed during handling—and provides a validated derivatization protocol for unambiguous identification.

Theoretical Fragmentation & Isotopic Signatures

The definitive identification of 4-methylnicotinoyl chloride relies on two unique spectral features that distinguish it from the parent acid: the Chlorine Isotope Pattern and the Alpha-Cleavage Pathway .

The "Gold Standard" Spectrum: 4-Methylnicotinoyl Chloride
  • Formula: C₇H₆ClNO

  • Exact Mass: 155.01 (for ³⁵Cl)

Key Diagnostic Ions (EI-MS, 70 eV)
m/z (Ion)IdentityMechanismRelative Intensity
155 M⁺ (Parent) Molecular Ion (³⁵Cl)Moderate
157 [M+2]⁺ Isotope Peak (³⁷Cl)~32% of M⁺ (Diagnostic)
120 [M - Cl]⁺ Acylium Ion (Base Peak)100% (High)
92 [M - Cl - CO]⁺ Pyridyl CationHigh
65 [92 - HCN]⁺ Ring FragmentationModerate

Critical Insight: The presence of the m/z 157 peak with roughly 1/3rd the intensity of the 155 peak is the only confirmation of the intact chloride. If this pattern is absent, the sample has hydrolyzed.

Comparative Analysis: Chloride vs. Acid vs. Ester[1]

In a real-world drug development context, you are rarely comparing "Brand A vs. Brand B." You are comparing Intact Reagent vs. Decomposed Impurity .

The following table contrasts the Mass Spec profiles of the chloride against its primary degradation product (the acid) and its analytical derivative (the methyl ester).

Table 1: Spectral Differentiation Matrix
Feature4-Methylnicotinoyl Chloride (Target)4-Methylnicotinic Acid (Hydrolysis Impurity)Methyl 4-methylnicotinate (Derivatized Standard)
Molecular Weight 155.58137.14151.16
Parent Ion (M⁺) 155 / 157 (3:1 ratio)137 (No isotope pattern)151
Primary Loss -35/37 (Chlorine radical)-17 (Hydroxyl radical)-31 (Methoxy radical)
Common Fragment m/z 120 (Acylium) m/z 120 (Acylium) m/z 120 (Acylium)
Secondary Fragment m/z 92 (Loss of CO)m/z 92 (Loss of CO)m/z 92 (Loss of CO)
Stability Unstable (Hydrolyzes in air)StableStable
GC Suitability Poor (Degrades column)Poor (Requires derivatization)Excellent
Analytical Pitfall: The "Convergent Ion" Trap

Note that all three species produce a base peak at m/z 120 (the acylium ion) .

  • Chloride loses Cl (155 - 35 = 120).

  • Acid loses OH (137 - 17 = 120).

  • Ester loses OMe (151 - 31 = 120).

Warning: If you rely solely on the base peak (120) or the secondary fragment (92), you cannot distinguish the reactive reagent from the inactive acid. You must observe the molecular ion region (137 vs 151 vs 155/157).

Visualizing the Fragmentation Pathways[3][4][5][6]

The following diagram illustrates how the Chloride, Acid, and Ester pathways converge, highlighting the specific losses required to reach the common Acylium intermediate.

FragmentationPathway node_chloride 4-Methylnicotinoyl Chloride (Parent M+) m/z 155 / 157 node_acylium Acylium Ion (Common Base Peak) m/z 120 node_chloride->node_acylium Alpha Cleavage Loss of Cl• (35/37) node_acid 4-Methylnicotinic Acid (Hydrolysis Product) m/z 137 node_acid->node_acylium Alpha Cleavage Loss of OH• (17) node_ester Methyl Ester Derivative (Analytical Standard) m/z 151 node_ester->node_acylium Alpha Cleavage Loss of OMe• (31) node_pyridyl Pyridyl Cation (4-methylpyridin-3-yl) m/z 92 node_acylium->node_pyridyl Inductive Cleavage Loss of CO (28) node_ringfrag Ring Fragment (C5H5+) m/z 65 node_pyridyl->node_ringfrag Ring Disintegration Loss of HCN (27)

Figure 1: Convergence of fragmentation pathways. Note that while the starting parents differ, they all funnel through the m/z 120 Acylium ion. Differentiation requires identification of the specific neutral loss (Cl, OH, or OMe).

Validated Experimental Protocol: In-Situ Derivatization

Direct injection of acyl chlorides into a GC-MS is discouraged. The HCl formed can damage the stationary phase, and thermal hydrolysis in the injector port can lead to false negatives (appearing as the acid).

The Solution: Convert the reactive chloride to the stable methyl ester immediately before analysis.

Protocol: Methanol Quench Method

Objective: Confirm the purity of 4-methylnicotinoyl chloride by quantitative conversion to methyl 4-methylnicotinate.

  • Sampling: Take a 20 µL aliquot of the reaction mixture (containing the acyl chloride).

  • Quenching: Immediately dispense into a vial containing 500 µL of anhydrous Methanol (MeOH) .

    • Chemistry: R-COCl + MeOH → R-COOMe + HCl

    • Note: This reaction is instantaneous and exothermic.

  • Neutralization (Optional but Recommended): Add 20 mg of solid Sodium Bicarbonate (NaHCO₃) to neutralize the generated HCl, protecting the GC column.

  • Dilution: Dilute with 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

Data Interpretation[3][4][6][7][8][9][10][11]
  • Success Criteria: You should observe a single peak at m/z 151 (Methyl Ester).

  • Calculation: If the original sample contained unreacted Acid (impurity), it will not be esterified rapidly by methanol without an acid catalyst/heat. Therefore:

    • Peak A (m/z 151): Corresponds to active Acyl Chloride.

    • Peak B (m/z 137): Corresponds to inert Acid impurity.

    • Ratio: Integration of Peak A vs. Peak B gives the purity of the acyl chloride reagent.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on alpha-cleavage mechanisms in carbonyls).
  • Shimadzu Corporation. (n.d.). GC/MS Analysis of Acyl Chlorides via Methyl Ester Derivatization. Application Note. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Nicotinic Acid (CAS 59-67-6) and Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Validation

Spectroscopic Characterization of 4-Methylnicotinoyl Chloride: A Comparative Guide to Carbonyl Diagnostics

Executive Summary 4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and pyridine-based amides.[1] Its high r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylnicotinoyl chloride (CAS: 155136-54-2) is a critical electrophilic building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and pyridine-based amides.[1] Its high reactivity, however, makes it prone to rapid hydrolysis, rendering standard quality control (QC) challenging.

This guide provides a technical analysis of the infrared (IR) carbonyl stretch—the definitive diagnostic marker for this molecule. Unlike standard aromatic acyl chlorides, the 4-methyl substitution introduces Steric Inhibition of Resonance (SIR) , a phenomenon that subtly alters its spectral signature compared to unsubstituted nicotinoyl chloride.

The Diagnostic Signature: Carbonyl Stretch Analysis

The carbonyl (


) stretch is the most reliable metric for verifying the conversion of 4-methylnicotinic acid to its chloride derivative.
Comparative Spectral Data

The following table contrasts the target molecule with its precursor and common analogs.

CompoundFunctional Group

Frequency (cm⁻¹)
Spectral Characteristics
4-Methylnicotinoyl Chloride Acyl Chloride 1780 – 1795 Sharp, intense singlet.[2] Shifted higher due to SIR.
Nicotinoyl ChlorideAcyl Chloride1770 – 1775Sharp singlet. Typical aromatic conjugation.
4-Methylnicotinic AcidCarboxylic Acid1680 – 1720Broad, lower frequency.[3] Accompanied by broad O-H (2500–3300 cm⁻¹).[4][5]
Methyl 4-methylnicotinateEster1725 – 1735Sharp, medium intensity.[2]
The "Vampire Shift" (Hydrolysis Indicator)

The most common failure mode in handling this reagent is moisture contamination.

  • The Shift: Upon exposure to atmospheric moisture, the diagnostic peak at ~1790 cm⁻¹ will diminish, and a new peak at ~1710 cm⁻¹ (the acid) will emerge.

  • The "Ghost" Band: A broad absorption appearing between 2500–3300 cm⁻¹ confirms the formation of the carboxylic acid O-H bond, signaling reagent degradation.

Mechanistic Insight: Why the Frequency Shifts?

To interpret the spectrum correctly, one must understand the competing electronic and steric forces at play on the pyridine ring.

A. Electron Withdrawal (Inductive Effect)

The pyridine nitrogen is electronegative, pulling electron density away from the ring and the carbonyl carbon.

  • Effect: Shortens the

    
     bond.
    
  • Result: Increases force constant (

    
    ), raising the frequency (
    
    
    
    ).
B. Steric Inhibition of Resonance (The 4-Methyl Effect)

This is the distinguishing feature of the 4-methyl derivative. The methyl group at position 4 is ortho to the carbonyl chloride at position 3.

  • Mechanism: The bulky methyl group sterically clashes with the large chlorine atom or the carbonyl oxygen, preventing the carbonyl group from lying coplanar with the pyridine ring.

  • Consequence: The

    
    -conjugation between the aromatic ring and the carbonyl is broken. The 
    
    
    
    bond loses its partial single-bond character (which usually lowers frequency) and behaves more like a localized, "stiff" double bond.
  • Net Result: A blue shift (higher wavenumber) compared to unsubstituted nicotinoyl chloride.

ElectronicEffects Pyridine Pyridine Ring (Electron Deficient) Resonance Conjugation (Lowers Frequency) Pyridine->Resonance Allows Methyl 4-Methyl Group (Steric Bulk) SIR Steric Inhibition of Resonance Methyl->SIR Causes Frequency Observed Frequency (~1790 cm⁻¹) Resonance->Frequency Would Lower SIR->Resonance Blocks SIR->Frequency Raises (Blue Shift)

Figure 1: Mechanistic flow showing how steric bulk at the 4-position inhibits resonance, resulting in a higher carbonyl frequency.

Experimental Protocol: Self-Validating Analysis

Due to the moisture sensitivity of 4-methylnicotinoyl chloride, standard open-air IR sampling will yield false negatives (showing the acid spectrum).

Method A: Inert ATR Sampling (Recommended)
  • Equipment: FTIR with Diamond ATR accessory.

  • Preparation: Purge the spectrometer bench with dry nitrogen for 15 minutes.

  • Execution:

    • Keep the sample vial sealed until the moment of analysis.

    • Place a droplet/solid on the crystal and cover immediately with the anvil.

    • Validation: Scan immediately. If the peak at ~1710 cm⁻¹ grows over consecutive scans (1 min apart), the sample is hydrolyzing on the crystal.

Method B: Nujol Mull (Gold Standard for Stability)

If an inert atmosphere glovebox is not available, use the Nujol mull technique to protect the sample.

  • Grind: In a dry mortar, grind the solid sample.

  • Mix: Add dry mineral oil (Nujol) to form a thick paste. The oil acts as a barrier to atmospheric moisture.

  • Sandwich: Press the mull between two NaCl or KBr salt plates.

  • Measure: The Nujol will show C-H stretches (2900 cm⁻¹), but the carbonyl region (1700–1800 cm⁻¹) will remain clear for analysis.

Workflow: Synthesis Monitoring

Use this logic flow to determine reaction completion when synthesizing the chloride from the acid.

SynthesisWorkflow Start Start: 4-Methylnicotinic Acid (Peak: ~1710 cm⁻¹) Reaction Add SOCl₂ / Oxalyl Chloride Start->Reaction Check IR Analysis (Dry) Reaction->Check Decision Peak Position? Check->Decision Incomplete Mixed Peaks: 1710 & 1790 cm⁻¹ Decision->Incomplete Doublet Complete Single Peak: ~1790 cm⁻¹ Decision->Complete Singlet Incomplete->Reaction Continue Reflux

Figure 2: Decision tree for monitoring the conversion of acid to acyl chloride using IR spectroscopy.

Troubleshooting & Common Pitfalls
ObservationDiagnosisCorrective Action
Split Peak (Doublet) at 1775/1740 cm⁻¹ Fermi ResonanceCommon in acyl chlorides. The lower frequency shoulder is often an overtone of the C-Cl stretch enhanced by resonance. Do not mistake for impurity.
Broad Hump at 3000 cm⁻¹ Wet SampleThe sample has hydrolyzed. Redistill or recrystallize under inert gas.
Peak at 1820 + 1760 cm⁻¹ Anhydride FormationIf using oxalyl chloride/thionyl chloride, you may have formed the symmetrical anhydride. Check stoichiometry.
References
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for general carbonyl shifts and Fermi resonance in acyl chlorides).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source on ortho-effects and steric inhibition of resonance in aromatic systems).

  • Katritzky, A. R., & Taylor, R. (1971). Physical Methods in Heterocyclic Chemistry. Academic Press. (Specific data on pyridine ring electronic influences on substituents).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Comprehensive tables for acyl chloride frequencies).

Sources

Comparative

A Comparative Guide to the Stability of Substituted Nicotinoyl Chlorides for Pharmaceutical and Agrochemical Synthesis

Introduction: The Critical Role of Stability in Nicotinoyl Chloride Chemistry Nicotinoyl chlorides are highly valuable reagents in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their utility s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Nicotinoyl Chloride Chemistry

Nicotinoyl chlorides are highly valuable reagents in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the presence of the reactive acyl chloride group, which allows for the efficient introduction of the nicotinoyl moiety into target molecules. This structural motif is a cornerstone in numerous active pharmaceutical ingredients (APIs), contributing to their desired biological activity. However, the very reactivity that makes nicotinoyl chlorides synthetically useful also renders them susceptible to degradation, primarily through hydrolysis and aminolysis.[3][4] This inherent instability presents a significant challenge in process development, storage, and handling, where premature degradation can lead to reduced yields, impure products, and inconsistent reaction kinetics.

This guide provides a comprehensive comparison of the stability of various substituted nicotinoyl chlorides. We will delve into the electronic and steric effects of substituents on the pyridine ring and their influence on the reactivity of the acyl chloride functionality. Furthermore, this guide will provide detailed, field-proven experimental protocols for the quantitative assessment of stability, enabling researchers to make informed decisions in the selection and handling of these critical synthetic intermediates.

Factors Influencing the Stability of Substituted Nicotinoyl Chlorides

The stability of a substituted nicotinoyl chloride is intrinsically linked to the electrophilicity of the carbonyl carbon. Any factor that modulates the electron density at this carbon will directly impact its susceptibility to nucleophilic attack and, consequently, its stability.

Electronic Effects of Substituents

The electronic nature of substituents on the pyridine ring plays a paramount role in determining the stability of the nicotinoyl chloride. These effects can be broadly categorized as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are strongly electron-withdrawing. They exert a negative inductive effect (-I), pulling electron density away from the pyridine ring and, by extension, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, nicotinoyl chlorides bearing electron-withdrawing groups are generally less stable and more reactive.

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkoxy (-OR) and amino (-NR₂) groups are electron-donating. They exert a positive mesomeric effect (+M) by donating their lone pair of electrons into the pyridine ring system. This delocalization of electron density extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon. As a result, the electrophilicity of the carbonyl carbon is diminished, leading to increased stability and lower reactivity of the nicotinoyl chloride.

The interplay of these electronic effects dictates the overall reactivity of the substituted nicotinoyl chloride. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[5][6][7][8]

Steric Effects of Substituents

While electronic effects are often the primary drivers of reactivity, steric hindrance can also play a significant role. Bulky substituents positioned near the acyl chloride group (e.g., at the 2- or 6-position of the pyridine ring) can physically impede the approach of a nucleophile to the carbonyl carbon. This steric shield reduces the rate of nucleophilic attack, thereby increasing the kinetic stability of the nicotinoyl chloride.

Comparative Stability Data

Substituent (Position)Electronic EffectPredicted Relative StabilityPredicted Relative Rate of Hydrolysis
4-Methoxy (-OCH₃)Strong Electron-Donating (+M > -I)HighSlowest
4-Methyl (-CH₃)Weak Electron-Donating (+I)Moderate-HighSlow
None (Nicotinoyl chloride)ReferenceModerateReference
2-Chloro (-Cl)Strong Electron-Withdrawing (-I > +M)LowFast
4-Chloro (-Cl)Strong Electron-Withdrawing (-I > +M)LowFast
6-Chloro (-Cl)Strong Electron-Withdrawing (-I)LowFast
4-Nitro (-NO₂)Very Strong Electron-Withdrawing (-I, -M)Very LowFastest

Note: The predicted relative rates are based on the established principles of substituent effects on the rates of nucleophilic acyl substitution reactions.

Experimental Protocols for Stability Assessment

To provide a framework for the empirical determination of stability, the following detailed protocols for assessing hydrolytic and aminolytic stability are presented. These methods are designed to be self-validating and provide reproducible, quantitative data.

Protocol 1: Determination of Hydrolytic Stability via HPLC

This method allows for the precise quantification of the degradation of a substituted nicotinoyl chloride in an aqueous solution over time.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted nicotinoyl chloride.

Materials:

  • Substituted nicotinoyl chloride of interest

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 reversed-phase column

  • Thermostatted autosampler or reaction vessel

Experimental Workflow:

G prep Prepare Stock Solution (Nicotinoyl Chloride in ACN) reaction Initiate Hydrolysis (Add aqueous ACN to stock) prep->reaction t=0 sampling Time-course Sampling (Autosampler at defined intervals) reaction->sampling quench Quench Reaction (Dilute with mobile phase) sampling->quench hplc HPLC Analysis (Quantify remaining acyl chloride) quench->hplc data Data Analysis (Plot ln[AC] vs. time to get k) hplc->data

Caption: Workflow for Hydrolytic Stability Assessment by HPLC.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the substituted nicotinoyl chloride and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask. This will be your stock solution.

  • Reaction Initiation: In a thermostatted vessel at a controlled temperature (e.g., 25 °C), add a known volume of the stock solution to a predetermined volume of a water/acetonitrile mixture (e.g., 50:50 v/v) to achieve the desired initial concentration. Start a timer immediately upon addition.

  • Time-course Sampling: Using an autosampler or by manual pipetting, withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes). The frequency of sampling should be adjusted based on the expected reactivity of the compound.

  • Reaction Quenching: Immediately quench the reaction in each aliquot by diluting it with a large volume of the HPLC mobile phase (e.g., 1:100 dilution). This will significantly slow down the hydrolysis reaction.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Monitor the disappearance of the nicotinoyl chloride peak at a suitable UV wavelength.

  • Data Analysis: Plot the natural logarithm of the peak area of the substituted nicotinoyl chloride (ln[Area]) against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: Determination of Aminolytic Stability via ¹H NMR Spectroscopy

This protocol utilizes ¹H NMR to monitor the reaction of a substituted nicotinoyl chloride with a model amine, providing insights into its reactivity towards nucleophiles commonly used in drug synthesis.

Objective: To determine the second-order rate constant for the aminolysis of a substituted nicotinoyl chloride.

Materials:

  • Substituted nicotinoyl chloride of interest

  • A model amine (e.g., benzylamine)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Experimental Workflow:

G prep_nmr Prepare Reactant Solutions (Acyl chloride and amine in deuterated solvent) initiate_nmr Initiate Reaction in NMR Tube (Mix reactants at t=0) prep_nmr->initiate_nmr acquire_nmr Time-resolved NMR Acquisition (Acquire spectra at set intervals) initiate_nmr->acquire_nmr process_nmr Spectral Processing & Integration (Integrate reactant and product peaks) acquire_nmr->process_nmr analyze_nmr Kinetic Analysis (Plot concentration vs. time to determine rate constant) process_nmr->analyze_nmr

Caption: Workflow for Aminolytic Stability Assessment by ¹H NMR.

Step-by-Step Procedure:

  • Sample Preparation: Prepare two separate solutions in a deuterated solvent: one of the substituted nicotinoyl chloride and one of the model amine at known concentrations.

  • Reaction Initiation: In an NMR tube, combine known volumes of the two solutions at a controlled temperature. Quickly acquire the first NMR spectrum (t=0).

  • Time-resolved NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.

  • Spectral Processing and Integration: Process the spectra (phasing, baseline correction). Identify characteristic peaks for the reactant nicotinoyl chloride and the resulting amide product. Integrate these peaks to determine their relative concentrations at each time point.

  • Kinetic Analysis: Using the integration values, calculate the concentrations of the reactants and products at each time point. Plot the appropriate concentration function versus time to determine the second-order rate constant. For a reaction of the type A + B → C, the integrated rate law is complex, but if one reactant is in large excess, pseudo-first-order kinetics can be assumed.

Mechanistic Insights into Degradation Pathways

The degradation of substituted nicotinoyl chlorides primarily proceeds through a nucleophilic acyl substitution mechanism. The exact pathway, however, can vary depending on the substituents and the reaction conditions.

G cluster_add Addition cluster_elim Elimination AC Substituted Nicotinoyl Chloride TI Tetrahedral Intermediate AC->TI Nu Nucleophile (e.g., H₂O, R-NH₂) Nu->TI P Product (Carboxylic Acid or Amide) TI->P LG Leaving Group (Cl⁻) TI->LG

Caption: General Mechanism of Nucleophilic Acyl Substitution.

For most substituted nicotinoyl chlorides, the reaction proceeds via a bimolecular addition-elimination pathway. The nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product. For nicotinoyl chlorides with strong electron-donating substituents, a unimolecular (Sₙ1-like) pathway involving the formation of a resonance-stabilized acylium ion intermediate may become competitive under certain conditions.

Conclusion

The stability of substituted nicotinoyl chlorides is a critical parameter that dictates their successful application in chemical synthesis. By understanding the electronic and steric effects of substituents on the pyridine ring, researchers can predict the relative stability of different derivatives and select the most appropriate reagent for their specific needs. The experimental protocols provided in this guide offer a robust framework for the quantitative assessment of stability, enabling data-driven decisions in process development and optimization. A thorough understanding of the stability of these valuable intermediates is essential for the efficient and reproducible synthesis of novel pharmaceuticals and agrochemicals.

References

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link][4]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link][6]

  • Journal of the Chemical Society B: Physical Organic. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link][7]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Retrieved from [Link][5]

  • Kevill, D. N. (2019). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 20(15), 3785. [Link][9]

  • MDPI. (2020). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Retrieved from [Link][10]

  • PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloronicotinoyl chloride. Retrieved from [Link][11]

  • PubChem. (n.d.). 6-Chloronicotinoyl Chloride. Retrieved from [Link][12]

  • ResearchGate. (2013). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link][13]

  • Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov. Retrieved from [Link][14]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-Methylnicotinoyl Chloride for Laboratory Professionals

For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, acyl chlorides like 4-Methylnicotinoyl chloride (CAS No. 155136-54-2)...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of reactive chemical intermediates are daily realities. Among these, acyl chlorides like 4-Methylnicotinoyl chloride (CAS No. 155136-54-2) are potent reagents valued for their reactivity in forming amides, esters, and other critical functional groups. However, this same reactivity necessitates a thorough understanding and strict adherence to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of 4-Methylnicotinoyl chloride, grounded in established safety protocols and chemical principles.

Understanding the Inherent Risks: The Reactivity of 4-Methylnicotinoyl Chloride

4-Methylnicotinoyl chloride is a derivative of nicotinic acid and, as an acyl chloride, is characterized by its highly electrophilic carbonyl carbon. This intrinsic reactivity is the cornerstone of its utility in synthesis, but it is also the source of its primary hazards.

The principal danger associated with 4-Methylnicotinoyl chloride is its violent reaction with nucleophiles, most notably water. This hydrolysis reaction is rapid and highly exothermic, producing 4-methylnicotinic acid and hydrochloric acid (HCl) gas. The generation of corrosive HCl gas presents a significant inhalation hazard and can cause severe damage to respiratory tissues. Furthermore, the heat generated can cause thermal burns and potentially lead to the boiling of the reaction mixture, creating a splash hazard.

Key Chemical Reaction: CH₃C₅H₃N(COCl) + H₂O → CH₃C₅H₃N(COOH) + HCl

Given these properties, 4-Methylnicotinoyl chloride is classified as a corrosive and toxic substance.[1][2] Improper handling and disposal can lead to serious injury and environmental harm.

Hazard Profile of 4-Methylnicotinoyl Chloride

Hazard CategoryGHS Hazard StatementGHS Pictogram
Corrosion H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage.Corrosion
Acute Toxicity (Oral) H302: Harmful if swallowed.Exclamation Mark
Skin Irritation H315: Causes skin irritation.Exclamation Mark
Eye Irritation H319: Causes serious eye irritation.Exclamation Mark
Respiratory Irritation H335: May cause respiratory irritation.Exclamation Mark

Transportation and Handling: According to supplier information, 4-Methylnicotinoyl chloride is classified for transport under:

  • UN Number: 2923[1]

  • Proper Shipping Name: CORROSIVE SOLID, TOXIC, N.O.S.[1]

  • Hazard Class: 8 (Corrosive)[1]

  • Subsidiary Hazard Class: 6.1 (Toxic)[1]

  • Packing Group: III[1]

This classification underscores the dual corrosive and toxic nature of the compound and dictates the stringent packaging and handling requirements for its transportation and storage.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-Methylnicotinoyl chloride in any capacity, from initial use to final disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical and its reaction products, as well as corrosive HCl gas.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).Provides a robust barrier against skin contact with the corrosive acyl chloride.
Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge.Essential for protecting against the inhalation of HCl gas, especially during neutralization procedures.

All handling of 4-Methylnicotinoyl chloride, including the disposal process, must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of any released vapors or gases. An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol for 4-Methylnicotinoyl Chloride

The primary goal of the disposal procedure is the controlled and safe neutralization of the reactive acyl chloride. This is achieved through a carefully managed hydrolysis and subsequent neutralization of the acidic byproducts.

Part 1: Quenching and Hydrolysis

This initial step aims to safely hydrolyze the 4-Methylnicotinoyl chloride to the less reactive 4-methylnicotinic acid and hydrochloric acid.

Materials:

  • Large beaker (at least 10 times the volume of the quenching solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • Dropping funnel or pipette

  • Appropriate PPE

Procedure:

  • Prepare the Quenching Solution: In the large beaker, prepare a dilute solution of a weak base, such as sodium bicarbonate (5-10% w/v in water). The use of a weak base helps to control the initial reaction rate and neutralize the forming HCl.

  • Cool the Quenching Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C. This is crucial for managing the exothermic nature of the hydrolysis reaction.

  • Slow Addition of 4-Methylnicotinoyl Chloride: With vigorous stirring, slowly add the 4-Methylnicotinoyl chloride to the cold quenching solution dropwise. The slow addition rate is critical to prevent a runaway reaction and excessive heat generation.

  • Observe and Control: Effervescence (release of CO₂ gas) will be observed as the HCl is neutralized by the bicarbonate. If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition and allow the reaction to subside before continuing.

  • Complete the Hydrolysis: Once all the 4-Methylnicotinoyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the complete hydrolysis of the acyl chloride.

Part 2: Final Neutralization and Disposal

After the initial quenching, the resulting solution will contain 4-methylnicotinic acid and may still be acidic. The final step is to ensure the solution is neutralized before disposal.

Materials:

  • pH paper or a calibrated pH meter

  • Sodium bicarbonate or another suitable base (e.g., sodium carbonate)

  • Appropriate waste container

Procedure:

  • Check the pH: Carefully check the pH of the solution using pH paper or a pH meter.

  • Adjust to a Neutral pH: If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate or another suitable base with stirring until the pH is between 6 and 8. Be mindful of continued effervescence.

  • Final Disposal: Once the solution is neutralized, it can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations. The neutralized solution should be transferred to a properly labeled hazardous waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety office.

  • Decontaminate Equipment: All glassware and equipment that came into contact with 4-Methylnicotinoyl chloride should be thoroughly rinsed with a dilute basic solution (e.g., sodium bicarbonate solution) before standard cleaning procedures.

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the disposal of 4-Methylnicotinoyl chloride.

DisposalWorkflow start Start: Have 4-Methylnicotinoyl Chloride for Disposal assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (≥ 5g) or Contaminated Debris assess_quantity->large_quantity Large ppe_check Don Appropriate PPE small_quantity->ppe_check contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal large_quantity->contact_ehs neutralization_protocol Follow In-Lab Neutralization Protocol ppe_check->neutralization_protocol check_ph Check pH of Solution neutralization_protocol->check_ph ph_neutral pH is Neutral (6-8) check_ph->ph_neutral Yes ph_not_neutral pH is Acidic (<6) check_ph->ph_not_neutral No aqueous_waste Dispose as Aqueous Hazardous Waste ph_neutral->aqueous_waste adjust_ph Adjust pH with Base ph_not_neutral->adjust_ph adjust_ph->check_ph end End aqueous_waste->end contact_ehs->end

Caption: Decision workflow for the disposal of 4-Methylnicotinoyl chloride.

Conclusion: A Commitment to Safety

The responsible management of reactive chemicals like 4-Methylnicotinoyl chloride is a fundamental aspect of professional laboratory practice. By understanding the chemical principles behind its reactivity, adhering to stringent safety precautions, and following a validated disposal protocol, researchers can mitigate the risks associated with this valuable synthetic building block. This commitment to safety not only protects laboratory personnel but also ensures the preservation of our environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • Daniels Health. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinoyl chloride. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 18). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Choline chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloronicotinoyl chloride. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Methylnicotinoyl chloride

Executive Summary & Hazard Characterization 4-Methylnicotinoyl chloride is a highly reactive electrophilic acylating agent used frequently in the synthesis of pyridine-based pharmaceuticals.[1] Unlike standard organic re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

4-Methylnicotinoyl chloride is a highly reactive electrophilic acylating agent used frequently in the synthesis of pyridine-based pharmaceuticals.[1] Unlike standard organic reagents, its primary hazard lies in its hydrolytic instability .[1] Upon contact with ambient moisture, it rapidly decomposes to release hydrogen chloride (HCl) gas and 4-methylnicotinic acid.[1]

The Safety Paradox: The material is often supplied as a solid or semi-solid, leading researchers to underestimate its volatility. However, the moment the container is opened, invisible HCl micro-plumes can form, compromising respiratory tracts and corroding mucous membranes.

Core Hazards:

  • Skin Corrosion (Category 1B): Irreversible damage to the dermis upon contact.

  • Lachrymator: Potent eye irritant; induces severe tearing and potential corneal opacity.[1]

  • Water Reactive (EUH014): Reacts violently with water; generates toxic gas.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient for acid chlorides due to rapid permeation rates. The following PPE system is non-negotiable for handling this compound.

Protection ZoneRequired EquipmentTechnical Justification
Hand (Primary) Nitrile (Minimum 5 mil) Provides physical barrier against solid particulates.[1]
Hand (Secondary) Silver Shield / Laminate (Under-glove) Critical: Acid chlorides can permeate nitrile in <5 mins.[1] Laminate liners provide >4 hour breakthrough time [1].[1]
Ocular Chemical Splash Goggles Safety glasses allow gas entry from the sides. Goggles provide a gas-tight seal against HCl fumes.[1]
Face 8-inch Face Shield Required during quenching or transfer of >5g to protect against exothermic splash-back.[1]
Respiratory Fume Hood (Face velocity >100 fpm) Primary containment.[1] If work must occur outside a hood (rare), a full-face respirator with Acid Gas (E) cartridges is mandatory.[1]
Body Chemical-Resistant Lab Coat (Poly/Cotton) Buttoned to the neck.[1] For scale-up (>100g), add a chemically resistant apron (Tychem or PVC).[1]
PPE Decision Logic

The following decision tree illustrates the required protection levels based on experimental scale and state.

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Scale Scale > 10g? Solid->Scale Level2 LEVEL 2 PPE: Silver Shield Liners + Face Shield + Apron + Fume Hood Liquid->Level2 Splash Risk High Level1 LEVEL 1 PPE: Nitrile (Double) + Goggles + Fume Hood Scale->Level1 No Scale->Level2 Yes

Figure 1: PPE Selection Logic. Note that liquid handling defaults to Level 2 due to the increased risk of rapid skin absorption and splash.

Operational Protocol: The "Dry-Chain" Method

To maintain scientific integrity and safety, you must prevent hydrolysis before the desired reaction.[1]

A. Pre-Operational Checks
  • Glassware: Oven-dried (>120°C) for at least 2 hours. Flame-drying under vacuum is preferred for sensitive kinetics.[1]

  • Atmosphere: Argon or Nitrogen line must be active.[2] 4-Methylnicotinoyl chloride degrades rapidly in humid air, altering stoichiometry.[1]

B. Weighing and Transfer
  • Solid Form: Do not weigh on an open bench.

    • Tare a dry vial with a cap in the balance.

    • Move vial to the Fume Hood.

    • Transfer solid into the vial inside the hood.

    • Cap tightly, return to balance to weigh.

    • Why? This prevents HCl generation on the delicate balance mechanism and protects the user from inhaling dust.

  • Liquid/Solution: Use positive displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid pouring, which increases surface area for hydrolysis.[1]

C. Reaction Setup

Always add the acid chloride to the reaction mixture, or add the solvent to the acid chloride under inert gas.

  • Trap: If the reaction generates significant HCl (e.g., nucleophilic substitution without a base scavenger), route the exhaust through a base trap (NaOH solution) to neutralize emissions before they enter the hood ductwork [2].

Disposal & Quenching Strategy

Crucial Warning: Never dispose of unreacted acid chlorides directly into aqueous waste streams.[1] This will cause an immediate "geyser" effect due to exothermic hydrolysis and gas evolution.

Quenching Workflow (The "Cold-Kill" Method)

Follow this specific order of operations to safely destroy excess reagent.

Quench_Protocol Start Waste Material Cool 1. Cool to 0°C (Ice Bath) Start->Cool Dilute 2. Dilute with Inert Solvent (DCM/Toluene) Cool->Dilute Alcohol 3. Add Alcohol (Slowly) (MeOH/EtOH) Dilute->Alcohol Forms Ester (Mild Exotherm) Water 4. Add Water (Dropwise) Alcohol->Water Hydrolyzes Residuals Base 5. Neutralize (Sat. NaHCO3) Water->Base Neutralizes HCl Check Check pH = 7 Base->Check Disposal Dispose as Organic Waste Check->Disposal

Figure 2: Step-by-step quenching mechanism.[1][3] Converting the acid chloride to an ester (via alcohol) first is significantly less violent than direct water hydrolysis.

Step-by-Step Quench:

  • Cool: Place the vessel containing the residue in an ice bath (0°C).

  • Dilute: Add an inert solvent (DCM or Toluene) if the residue is concentrated.[1]

  • Esterify: Add Methanol or Ethanol dropwise.

    • Mechanism:[1][4][5][6][7]

      
      .
      
    • Observation: This releases heat and HCl gas.[8] Ensure stirring.

  • Hydrolyze: Once the exotherm subsides, add water dropwise.

  • Neutralize: Slowly add Saturated Sodium Bicarbonate (

    
    ) until bubbling ceases.
    
  • Disposal: Check pH. If neutral (pH 6-8), dispose of in the Halogenated Organic Waste container.[1]

Emergency Response

IncidentImmediate Action
Skin Contact Do not use neutralization creams immediately. Flush with water for 15 minutes.[1][9] Remove contaminated clothing under the shower to prevent dragging chemical across the face.
Eye Contact Flush for 15 minutes holding eyelids open.[1] Time is vision. Seek medical attention immediately (Ophthalmologist).
Spill (<5ml) Cover with dry sand or Vermiculite.[1] Do not use paper towels (fire risk from heat of hydrolysis).[1] Scoop into a dry container and quench in the hood.
Inhalation Move to fresh air.[1][4][9][10] If breathing is difficult, oxygen should be administered by trained personnel.[1] Monitor for delayed pulmonary edema (fluid in lungs).[1]

References

  • Ansell Chemical Resistance Guide. (2024).[1] Permeation & Degradation Data for Acid Chlorides.[1] Retrieved from

  • Massachusetts Institute of Technology (MIT) EHS. (2023).[1] Standard Operating Procedure: Acid Chlorides. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Nicotinoyl Chloride Derivatives. National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][4][9][10][11] Safety Data Sheet: 4-Methylnicotinoyl chloride.[1] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylnicotinoyl chloride
Reactant of Route 2
4-Methylnicotinoyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.